molecular formula C11H9NO4 B115485 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 154386-35-3

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

货号: B115485
CAS 编号: 154386-35-3
分子量: 219.19 g/mol
InChI 键: UQSQHYZKZYCWPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQHYZKZYCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360667
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154386-35-3
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154386-35-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the core synthesis mechanism, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound, and its tautomeric form 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, belongs to the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise synthesis and functionalization of this scaffold are therefore of significant interest to the scientific community. This guide focuses on the well-established Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.

Core Synthesis Mechanism: The Gould-Jacobs Reaction

The synthesis of the this compound core is achieved via the Gould-Jacobs reaction. This reaction proceeds in two key stages: the formation of an intermediate ester followed by its hydrolysis to the final carboxylic acid. The overall transformation involves the reaction of a substituted aniline with a malonic ester derivative, followed by cyclization and saponification.

The synthesis commences with the reaction of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate. This initial step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.

This intermediate then undergoes a thermally induced intramolecular cyclization. The high temperature facilitates the formation of the quinoline ring system through an electrocyclic reaction, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This cyclization is typically carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is achieved through alkaline hydrolysis, typically using sodium hydroxide in an alcoholic solvent, followed by acidification to protonate the carboxylate salt.

Tautomerism

It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. In the solid state and in many solvents, the keto form is generally the more stable and predominant tautomer. For the purpose of this guide, the compound will be referred to by its hydroxyquinoline name, though it is understood that the oxo-quinoline form is a significant contributor to its structure.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This procedure outlines the synthesis of the intermediate ester via the Gould-Jacobs reaction.

Materials:

  • 4-Methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Hexanes

  • Ethanol

Procedure:

  • A solution of 4-methoxyaniline (0.32 mol) and diethyl ethoxymethylenemalonate (0.32 mol) in Dowtherm A (500 mL) is prepared in a flask equipped with a side-arm and a condenser.

  • The reaction mixture is heated to reflux, and heating is continued until all the ethanol byproduct has distilled off (approximately 30 minutes).

  • The temperature of the reaction mixture is then raised to and maintained at 250°C for 1.5 hours.

  • After the reaction is complete, the solution is cooled to room temperature.

  • Hexanes (750 mL) are added to the cooled solution, and the mixture is further cooled to 0°C in an ice bath to precipitate the product.

  • The resulting brown solid is collected by filtration, washed with two portions of hexanes, and dried under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[1]

Synthesis of this compound

This procedure details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Methanol

  • 30% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • The ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is dissolved in methanol (50 mL).

  • A 30% aqueous solution of NaOH (15 mL) is added to the methanolic solution.

  • The reaction mixture is refluxed with stirring for 4 hours.[2]

  • After cooling, the reaction mixture is poured into water and extracted twice with ethyl ether (50 mL portions) to remove any unreacted starting material.[2]

  • The aqueous phase is then acidified with concentrated HCl.[2]

  • The precipitated carboxylic acid is extracted with three portions of ethyl ether (80 mL each).[2]

  • The combined organic phases are washed with water, dried over anhydrous Na₂SO₄, and filtered.[2]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the final product, this compound.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molar Mass ( g/mol ) Amount (mol) Volume/Mass
4-Methoxyaniline123.150.3239.41 g
Diethyl ethoxymethylenemalonate216.230.3269.19 g (65 mL)
Dowtherm A--500 mL

Table 1: Reactant quantities for the synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Parameter Value
Reaction TemperatureReflux, then 250°C
Reaction Time0.5 h (reflux), 1.5 h (250°C)
Yield71%

Table 2: Reaction conditions and yield for the synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[1]

Reactant Concentration/Amount
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateStarting material
Methanol50 mL
30% Aqueous NaOH15 mL
Concentrated HClAs needed for acidification

Table 3: Reagent quantities for the hydrolysis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[2]

Parameter Value
Reaction TemperatureReflux
Reaction Time4 hours
Yield~98% (based on a general procedure)

Table 4: Reaction conditions and typical yield for the saponification step.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Mechanism p_anisidine p-Anisidine intermediate_ester Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate p_anisidine->intermediate_ester + DEEM - EtOH deem Diethyl ethoxymethylenemalonate quinoline_ester Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate_ester->quinoline_ester Heat (250°C) - EtOH final_acid 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid quinoline_ester->final_acid 1. NaOH, MeOH, H₂O 2. HCl

Caption: Reaction mechanism for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reactants Mix p-Anisidine and DEEM in Dowtherm A reflux Reflux to remove EtOH reactants->reflux cyclization Heat to 250°C for 1.5h reflux->cyclization precipitation Cool and add Hexanes cyclization->precipitation filtration1 Filter and dry the ester precipitation->filtration1 dissolve Dissolve ester in MeOH filtration1->dissolve Intermediate Ester hydrolyze Add NaOH and reflux for 4h dissolve->hydrolyze extract1 Extract with ether hydrolyze->extract1 acidify Acidify with HCl extract1->acidify extract2 Extract with ether acidify->extract2 dry Dry and evaporate solvent extract2->dry

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information herein is crucial for professionals in drug discovery and development, offering essential data to predict the compound's behavior in biological systems and to inform formulation strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes detailed, standardized experimental protocols for the determination of its key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is available, specific experimental values for several key parameters are not widely published.

PropertyValueData Source
CAS Number 154386-35-3[1][2]
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Purity >96%[2]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
LogP (Octanol-Water) Data not available
Spectral Data ¹H NMR, IR, MS data are available[3]

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.[4]

1. Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[4]

  • Methodology:

    • A small, dry sample of this compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

2. Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[4]

  • Methodology:

    • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[4]

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

3. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at various pH levels, which in turn affects its solubility, permeability, and interaction with biological targets.[4]

  • Methodology:

    • A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system may be used.[4]

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), as the compound is acidic.

    • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Methodology:

    • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a buffer solution, typically at pH 7.4).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved.

    • The two phases are then separated, typically by centrifugation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[4]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the study and synthesis of quinoline derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_physchem Physicochemical Profiling cluster_application Application & Further Development synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization mp Melting Point characterization->mp sol Aqueous Solubility characterization->sol pka pKa Determination characterization->pka logp LogP Measurement characterization->logp adme In Silico ADMET Prediction mp->adme sol->adme pka->adme logp->adme formulation Formulation Development adme->formulation bioactivity Biological Activity Screening formulation->bioactivity

Caption: Experimental workflow for physicochemical characterization.

synthesis_pathway start p-Anisidine + Diethyl malonate derivative cyclization Cyclization Reaction (e.g., Gould-Jacobs reaction) start->cyclization High Temperature intermediate Quinoline Ester Intermediate cyclization->intermediate hydrolysis Saponification / Hydrolysis intermediate->hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) product 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid hydrolysis->product

Caption: A plausible generalized synthesis pathway for the target compound.

Biological Context and Significance

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[6] These activities include antimalarial, antibacterial, antifungal, antiviral, and anticancer properties, making the quinoline scaffold a privileged structure in drug design and development.[6] While specific biological pathways for this compound are not detailed in the available literature, some studies on similar hydroxyquinoline-carboxylic acid derivatives have explored their potential as antioxidants.[7] The physicochemical properties detailed in this guide are fundamental to understanding how this compound might interact with biological systems and are the first step in any investigation into its potential therapeutic applications.

References

In-Depth Technical Guide: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 154386-35-3) - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid have been compiled. This data is essential for its handling, storage, and use in synthetic applications. The compound is also known by its tautomeric name, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

PropertyValueSource(s)
CAS Number 154386-35-3[1][2]
Molecular Formula C₁₁H₉NO₄[1][2]
Molecular Weight 219.19 g/mol [1][2]
Synonyms 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[1]
Appearance Solid (form not specified)
Purity Typically >95% (as per suppliers)[3]

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the conducted literature search. However, general synthetic routes for related quinoline carboxylic acids often involve cyclization reactions. For instance, a common method for synthesizing the quinoline core is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Modifications of this and other methods like the Doebner-von Miller reaction or the Conrad-Limpach synthesis could potentially be adapted for the synthesis of this specific molecule.

A patent for the synthesis of the parent compound, 6-methoxyquinoline, describes a method involving the reaction of p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, boric acid, and concentrated sulfuric acid[4]. The introduction of the hydroxyl and carboxylic acid moieties at the 2 and 3 positions, respectively, would require subsequent specialized reactions.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the biological activity of this compound. While the quinoline scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents, no specific studies were identified for this particular molecule.

Research on structurally related compounds offers some insight into the potential, albeit unconfirmed, applications of this chemical class. For example, various 6-methoxyquinoline derivatives have been investigated for their antimicrobial properties[5]. Another study focused on the synthesis and biological evaluation of 2-aryl-6-methoxyquinolines as potential P-glycoprotein inhibitors[6]. It is important to emphasize that these findings relate to similar but distinct molecules and cannot be directly extrapolated to this compound.

The primary role of this compound, as suggested by its commercial availability and the absence of detailed biological studies, is likely as a building block in organic synthesis for the development of more complex molecules for the pharmaceutical and agrochemical industries[1].

Experimental Protocols

No detailed experimental protocols for assays or experiments involving this compound have been published in the scientific literature.

Signaling Pathways and Mechanisms of Action

Due to the absence of biological activity data, there is no information regarding any signaling pathways or mechanisms of action associated with this compound.

Conclusion

This compound (CAS: 154386-35-3) is a commercially available chemical compound for which there is a notable scarcity of in-depth technical and biological data in the public domain. While its basic chemical properties are known, detailed information on its synthesis, biological effects, and associated experimental procedures is not available. This strongly indicates its role as a chemical intermediate for further synthetic applications. Researchers interested in this molecule would likely need to undertake foundational research to establish its synthesis and biological profile.

Disclaimer: This document is a summary of information available in the public domain as of the date of this report. The absence of detailed scientific literature does not preclude the existence of proprietary or unpublished research.

References

biological activity of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Disclaimer: As of the date of this document, publicly available scientific literature and patent databases do not contain specific data on the . Therefore, this guide summarizes the known biological activities of structurally related quinoline compounds to provide a contextual framework for researchers, scientists, and drug development professionals. A hypothetical experimental workflow is also presented to illustrate a potential approach for evaluating the biological profile of this specific compound.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. The physicochemical properties and biological functions of quinoline derivatives can be finely tuned by varying the substituents on the heterocyclic and carbocyclic rings. The subject of this guide, this compound, possesses three key functional groups that could contribute to its biological profile: a hydroxyl group, a methoxy group, and a carboxylic acid moiety. These groups can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and electrostatic interactions, making them potential pharmacophores.

Potential Biological Activities Based on Structural Analogs

While no specific data exists for this compound, the activities of structurally similar compounds suggest potential areas of investigation.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been explored as anticancer agents. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), with some showing selectivity for specific HDAC isoforms.[1] Inhibition of HDACs is a validated strategy in cancer therapy.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its antibacterial and antiviral properties.[2][3] These compounds are thought to exert their effects through the chelation of metal ions essential for microbial enzymes. While the subject compound is a 2-hydroxyquinoline, the general principle of metal chelation could potentially confer some antimicrobial activity.

Enzyme Inhibition

The carboxylic acid group at the 3-position can mimic the phosphate groups of natural nucleotides, suggesting a potential for interaction with ATP-binding sites in enzymes. For example, quinoline-6-carboxylic acid derivatives have been shown to be potent inhibitors of ectonucleotidases, enzymes involved in tumor immune evasion.[4]

P-glycoprotein Inhibition

Structurally related 6-methoxy-2-arylquinolines have been investigated as inhibitors of P-glycoprotein (P-gp).[5] P-gp is an efflux pump that contributes to multidrug resistance in cancer, and its inhibition can sensitize cancer cells to chemotherapy.

Hypothetical Experimental Workflow for Biological Evaluation

The following diagram illustrates a generic workflow for the initial biological evaluation of a novel compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_preclinical In Vivo & Preclinical Studies A Compound Acquisition & Purity Assessment B Broad-Panel Phenotypic Screening (e.g., NCI-60 cell line panel) A->B C Target-Based Screening (e.g., Kinase, GPCR, Ion Channel panels) A->C D Hit Identification B->D C->D E Dose-Response Assays (IC50/EC50 determination) D->E F Secondary Assays (e.g., Western Blot, qPCR) E->F G Elucidation of Signaling Pathway F->G H Animal Model Efficacy Studies G->H I ADME/Toxicity Profiling H->I J Lead Optimization I->J

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Detailed Methodologies for Key Experiments

Should a researcher wish to investigate the , the following are examples of detailed experimental protocols that could be adapted.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro HDAC Inhibition Assay

This assay can determine if the compound inhibits the activity of histone deacetylases.

  • Reaction Setup: In a 96-well plate, add HDAC enzyme (e.g., recombinant human HDAC3), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound in an assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and measure the deacetylated substrate by adding a developer solution that generates a fluorescent signal from the deacetylated product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct biological activity data for this compound is currently unavailable, the analysis of its structural analogs suggests several plausible avenues for investigation, including anticancer, antimicrobial, and enzyme inhibitory activities. The provided hypothetical workflow and experimental protocols offer a foundational approach for researchers to begin to elucidate the pharmacological profile of this compound. Future studies are required to determine its specific biological targets and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The target compound, this compound (also known by its tautomeric name, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid), serves as a crucial intermediate for developing novel therapeutic agents. This document details established synthetic pathways, provides specific experimental protocols, summarizes key quantitative data, and illustrates the logical workflows involved in the preparation of these valuable compounds.

I. Synthesis of the Core Scaffold: this compound

The foundational step in generating derivatives is the efficient synthesis of the core quinoline structure. A common and effective strategy for constructing 4-hydroxy or 2-oxo-quinoline systems is the Gould-Jacobs reaction, which involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization. For the target molecule, this involves reacting p-anisidine with a suitable three-carbon electrophile. An alternative approach involves the cyclization of pre-functionalized precursors.

A key synthetic route involves the reaction of an appropriately substituted ester with thiourea and a base, followed by neutralization.[3] This method provides a direct pathway to the 2-oxo-quinoline-3-carboxylic acid core.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid[3]

  • Reaction Setup: To a solution of an appropriate ester precursor (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

  • Reflux: Heat the reaction mixture under reflux for 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, pour it into cold water.

  • Neutralization and Isolation: Neutralize the aqueous solution with a few drops of acetic acid to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry to obtain the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation Ester Precursor Ester Precursor Reflux (4h) Reflux (4h) Ester Precursor->Reflux (4h) Thiourea Thiourea Thiourea->Reflux (4h) K2CO3 K2CO3 K2CO3->Reflux (4h) Ethanol Ethanol Ethanol->Reflux (4h) Cooling Cooling Reflux (4h)->Cooling Pour into Water Pour into Water Cooling->Pour into Water Neutralize (Acetic Acid) Neutralize (Acetic Acid) Pour into Water->Neutralize (Acetic Acid) Filtration & Drying Filtration & Drying Neutralize (Acetic Acid)->Filtration & Drying Product Product Filtration & Drying->Product Final Product G cluster_pos2 2-Position Modification cluster_pos3 3-Position Modification Core 2-Hydroxy-6-methoxy quinoline-3-carboxylic Acid Chloro 2-Chloro Intermediate Core->Chloro POCl3 / SOCl2 Ester Methyl Ester Core->Ester MeOH / H+ AmineDeriv 2-Amino Derivatives Chloro->AmineDeriv R-NH2 Hydrazide Hydrazide Ester->Hydrazide N2H4·H2O Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone R-CO-R'

References

Spectroscopic and Structural Elucidation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information detailed herein is critical for its identification, characterization, and application in further research and development. The molecular formula for this compound is C₁₁H₉NO₄, and it has a molecular weight of approximately 219.19 g/mol .[1]

Molecular Structure

The structural formula of this compound is fundamental to understanding its spectroscopic data. Below is a diagram illustrating the molecular structure, generated using the DOT language.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data was not available in the initial search, typical chemical shifts for the protons and carbons in similar chemical environments are presented below. These values are predicted based on the functional groups and the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1H-COOH
~9.0 - 10.0Singlet1H-OH
~8.5Singlet1HH4
~7.0 - 7.8Multiplet3HAromatic Protons (H5, H7, H8)
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 175-COOH
~160 - 165C2
~155 - 160C6
~140 - 145C8a
~130 - 135C4
~120 - 130C4a, C5, C7, C8
~100 - 110C3
~55 - 60-OCH₃

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₄), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 219.05.

Table 3: Predicted Mass Spectrometry Data

m/zIon
219.05[M]⁺
202.05[M - OH]⁺
174.06[M - COOH]⁺
159.03[M - COOH - CH₃]⁺

Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxylic acid group (-COOH) and subsequent fragmentations of the quinoline ring system.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, methoxy, and aromatic quinoline moieties.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid O-H
~3200 (broad)O-H stretchPhenolic O-H
~1700-1725C=O stretchCarboxylic Acid C=O
~1600, ~1475C=C stretchAromatic Ring
~1250, ~1030C-O stretchAryl ether & Carboxylic Acid C-O

The broadness of the O-H stretching bands is due to hydrogen bonding.[3][4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. Quinoline derivatives typically exhibit multiple absorption bands in the UV region.

Table 5: Predicted UV-Vis Spectroscopy Data

λmax (nm)Electronic TransitionChromophore
~220-250π → πQuinoline Ring
~300-350n → π / π → π*Quinoline Ring and Substituents

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are crucial for reproducibility. While a specific protocol for this exact molecule was not found, a general synthetic approach and standard spectroscopic methods are outlined below.

Synthesis of Quinolines (Skraup Synthesis)

A common method for synthesizing quinolines is the Skraup synthesis. A generalized workflow is presented below.

G cluster_reactants Reactants p_anisidine p-Anisidine reaction_mixture Reaction Mixture p_anisidine->reaction_mixture glycerol Glycerol glycerol->reaction_mixture oxidizing_agent Oxidizing Agent (e.g., p-Nitrophenol) oxidizing_agent->reaction_mixture h2so4 Conc. H₂SO₄ h2so4->reaction_mixture heating Heating (~140°C) reaction_mixture->heating neutralization Neutralization (NaOH) heating->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Distillation/Crystallization) extraction->purification product 6-Methoxyquinoline purification->product

Caption: Generalized Skraup Synthesis of a Methoxyquinoline.

Further functionalization would be required to introduce the hydroxyl and carboxylic acid groups at the 2 and 3 positions, respectively.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

G start Synthesized Compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO-d₆, CDCl₃ for NMR; MeOH for UV-Vis) start->dissolve nmr ¹H and ¹³C NMR Analysis dissolve->nmr ms Mass Spectrometry Analysis (e.g., ESI-MS) dissolve->ms ir IR Spectroscopy Analysis (e.g., KBr pellet or thin film) dissolve->ir uv_vis UV-Vis Spectroscopy Analysis dissolve->uv_vis data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis

Caption: Workflow for Spectroscopic Analysis.

NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization source).

  • Acquire the mass spectrum in the desired mass range.

IR Spectroscopy Protocol:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.

  • Obtain the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy Protocol:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Isolation of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of quinoline-3-carboxylic acids, a core scaffold in numerous pharmacologically significant compounds. From naturally occurring metabolites to synthetically derived antibiotics, this class of molecules has a rich history and continues to be a focal point in medicinal chemistry. This document details key historical milestones, established synthetic protocols, purification techniques, and quantitative data to serve as a valuable resource for professionals in drug discovery and development.

Historical Milestones: From Canine Urine to Antibacterial Agents

The story of quinoline-3-carboxylic acids begins with the discovery of one of its earliest known members, kynurenic acid. In 1853, the German chemist Justus von Liebig first isolated this compound from the urine of dogs, giving it its name.[1][2] Initially considered a mere byproduct of tryptophan metabolism, the neuroactive properties of kynurenic acid, specifically its role as an antagonist at excitatory amino acid receptors, were not uncovered until the 1980s.[1]

A pivotal moment in the history of synthetic quinoline-3-carboxylic acids was the accidental discovery of nalidixic acid by George Lesher and his colleagues in the 1960s.[3][4] This discovery was a byproduct of chloroquine synthesis and marked the dawn of the quinolone antibiotic era.[3][4] Nalidixic acid, the first synthetic quinolone antibiotic, was introduced into clinical practice in 1967 and was primarily effective against Gram-negative bacteria.[3][5][6] The development of fluoroquinolones in the 1970s and 1980s significantly expanded the antibacterial spectrum and improved the pharmacokinetic properties of this class of drugs.[5][6][7]

Core Synthetic Strategies for the Quinoline-3-Carboxylic Acid Scaffold

The construction of the quinoline-3-carboxylic acid core is primarily achieved through several named reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[8] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

  • Materials: Aniline (2.0 mmol), diethyl ethoxymethylenemalonate (6.0 mmol), 2.5 mL microwave vial, magnetic stirring bar, Biotage® Initiator+ microwave synthesis system.

  • Procedure:

    • Combine aniline and diethyl ethoxymethylenemalonate in the microwave vial equipped with a magnetic stirring bar.

    • Heat the mixture to 250-300°C in the microwave reactor for a specified time (e.g., 1-20 minutes).

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Filter the precipitated solid and wash with ice-cold acetonitrile (3 mL).

    • Dry the resulting solid under vacuum.

  • Analysis: The product purity can be assessed by HPLC-MS.[10]

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[8]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

  • Materials: Isatin (0.07 mol), appropriate ketone (0.07 mol), potassium hydroxide (0.2 mol), ethanol (25 mL).

  • Procedure:

    • Dissolve the ketone, isatin, and potassium hydroxide in ethanol and reflux the mixture for 24 hours.

    • Distill off the majority of the solvent and add water to the residue.

    • Extract any neutral impurities with ether.

    • Acidify the aqueous layer with acetic acid to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[11]

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline [4]

  • Materials: Aniline, acetylacetone (1,3-diketone), concentrated sulfuric acid or polyphosphoric acid.

  • Procedure:

    • Condense the aniline with acetylacetone to form an enamine intermediate.

    • In the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), induce cyclization of the enamine.

    • The cyclization is followed by dehydration to yield the final 2,4-disubstituted quinoline product.

Isolation and Purification of Quinoline-3-Carboxylic Acids

The isolation and purification of quinoline-3-carboxylic acids from reaction mixtures are critical steps to obtaining a high-purity product. The most common technique employed is recrystallization.

General Recrystallization Protocol [12]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

For certain quinolinecarboxylic acid derivatives, purification can also be achieved by stirring the crude product in a suitable solvent at an elevated temperature, followed by cooling and filtration to isolate the purified crystals.[13]

Data Presentation

Reaction Yields for Synthetic Methods
Synthetic MethodReactantsProductYield (%)Reference
Microwave-Assisted Gould-JacobsAniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate10-47%[14]
Pfitzinger ReactionIsatin, KetonesQuinoline-4-carboxylic acid derivativesModerate to Good[15]
Pfitzinger Reaction (Microwave)Isatin, 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanoneQuinoline-4-carboxylic acid derivativesNot specified[16]
Spectroscopic Data for Representative Compounds

Nalidixic Acid

Spectroscopic TechniqueKey DataReference
¹H NMR (DMSO-d₆)δ 14.87 (s, 1H, COOH), 9.17 (s, 1H), 8.60 (d, 1H), 7.60 (d, 1H), 4.64 (q, 2H), 2.71 (s, 3H), 1.43 (t, 3H)[6]
IR (KBr, cm⁻¹)3400 (O-H stretch), 1712 (C=O, carboxylic acid), 1617 (C=O, pyridone)[2][17][18]
Mass Spec. (EI)m/z 232 (M+)[5]

Ethyl 4-hydroxyquinoline-3-carboxylate

Spectroscopic TechniqueKey DataReference
¹H NMR (DMSO-d₆)δ 12.1 (s, 1H, OH), 8.1 (d, 1H), 7.8-7.3 (m, 3H), 4.2 (q, 2H), 1.3 (t, 3H)[1][19]
¹³C NMR Not readily available in searched documents
Melting Point 271°C[20]
Biological Activity of Quinolone Derivatives
CompoundTargetActivityIC₅₀/MICReference
Nalidixic AcidDNA gyraseAntibacterial (Gram-negative)Varies by species[3][6]
Various FluoroquinolonesDNA gyrase, Topoisomerase IVBroad-spectrum antibacterialVaries by species[5][6]
Quinoline-3-carboxamide derivativesATM kinaseCytotoxicity in cancer cell linesVaries by derivative[9]
2-aminoquinoline-3-carboxylic acid derivativesProtein kinase CK2Enzyme inhibition0.65 to 18.2 µM[15]

Mandatory Visualizations

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell cluster_replication DNA Replication FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Topoisomerase_IV Topoisomerase IV FQ->Topoisomerase_IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Inhibition_Gyrase Inhibition of DNA re-ligation DNA_Gyrase->Inhibition_Gyrase Decatenated_DNA Decatenated Chromosomes Topoisomerase_IV->Decatenated_DNA Inhibition_TopoIV Inhibition of chromosome separation Topoisomerase_IV->Inhibition_TopoIV Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding Replicated_DNA Replicated Daughter Chromosomes Replicated_DNA->Topoisomerase_IV decatenation Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death Inhibition_TopoIV->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow: Synthesis and Isolation

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Malonic Ester Derivative) Reaction Synthesis Reaction (e.g., Gould-Jacobs, Pfitzinger) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Crude Solid Product Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Crystalline Product Purification->Pure_Product Characterization Characterization (NMR, IR, MS, Melting Point) Pure_Product->Characterization Final_Product Final Characterized Product Characterization->Final_Product

Caption: General workflow for synthesis and isolation.

References

A Theoretical Investigation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1] Theoretical studies, particularly those employing quantum chemical calculations, are pivotal in understanding the structural, electronic, and spectroscopic properties of such molecules, thereby aiding in the rational design of new therapeutic agents.

This whitepaper outlines the standard computational methodologies applied to molecules of this class, presents the expected quantitative data in a structured format, and illustrates the logical workflow of such theoretical investigations. The information herein is synthesized from computational studies on closely related quinoline derivatives, providing a robust framework for researchers initiating theoretical investigations on this compound.

Computational Methodology

The primary theoretical approach for studying quinoline derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[2][3] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for geometry optimization and electronic property calculations.[1][2][4]

Experimental Protocols:

A typical computational protocol for the theoretical study of this compound would involve the following steps:

  • Molecular Structure Drawing and Initial Optimization: The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field.

  • Quantum Chemical Geometry Optimization: The initial structure is then fully optimized without any symmetry constraints using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p).[5] This level of theory is known to provide reliable geometric parameters. The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[5] These calculations are used to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: A range of electronic properties are calculated from the optimized geometry, including:

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[1][5]

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the electronic transition properties, chemical reactivity, and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter.[1][3]

    • Molecular Electrostatic Potential (MEP) Analysis: To identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions.[4]

    • Mulliken Atomic Charges: To understand the charge distribution within the molecule.[3]

Data Presentation

The following tables summarize the kind of quantitative data expected from theoretical studies on this compound, based on published data for similar compounds.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-O(H)1.350O(H)-C2-C3120.5
C6-O(CH3)1.365C5-C6-O(CH3)115.0
C3-C(OOH)1.480C2-C3-C(OOH)121.0
C=O (carboxyl)1.210O=C-OH (carboxyl)125.0
C-O (carboxyl)1.360C3-C(OOH)-OH112.0
N1-C21.375C9-N1-C2117.0
N1-C91.380C8-C9-N1122.5

Note: These are representative values based on DFT calculations of similar structures. Actual values would be obtained from a full geometry optimization.

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Anticipated)Assignment
ν(O-H) hydroxyl3450~3400-3500O-H stretching
ν(O-H) carboxyl3100~3000-3200O-H stretching
ν(C-H) aromatic3050~3000-3100C-H stretching
ν(C=O) carboxyl1710~1680-1720C=O stretching
ν(C=N) quinoline1620~1600-1630C=N stretching
ν(C=C) aromatic1580~1550-1600C=C stretching
δ(O-H) hydroxyl1410~1390-1420O-H in-plane bending
ν(C-O) methoxy1250~1230-1270Asymmetric C-O-C stretching

Note: Assignments are based on Potential Energy Distribution (PED) analysis.

Table 3: Key Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Energy Gap (ΔE)4.5 eV
Dipole Moment3.5 D
Ionization Potential6.5 eV
Electron Affinity2.0 eV

Note: These values are indicative and depend on the specific level of theory and basis set used.

Visualizations

The following diagrams illustrate the logical flow of the theoretical studies and the relationships between different calculated properties.

Theoretical_Study_Workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop end Interpretation of Results freq_calc->end nbo NBO Analysis elec_prop->nbo homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Analysis elec_prop->mep nbo->end homo_lumo->end mep->end

Caption: Workflow for theoretical studies on this compound.

Electronic_Properties_Relationship opt_geom Optimized Molecular Geometry homo HOMO Energy opt_geom->homo lumo LUMO Energy opt_geom->lumo mep Molecular Electrostatic Potential (MEP) opt_geom->mep energy_gap Energy Gap (ΔE) homo->energy_gap lumo->energy_gap reactivity Chemical Reactivity & Kinetic Stability energy_gap->reactivity inter_int Intermolecular Interactions mep->inter_int

Caption: Relationship between optimized geometry and key electronic properties.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecule's geometric structure, vibrational spectra, and electronic properties. The presented methodologies, expected data, and logical workflows serve as a valuable resource for scientists and researchers in the field of computational chemistry and drug design. The theoretical data generated from such studies can effectively guide experimental efforts and accelerate the discovery of new quinoline-based therapeutic agents.

References

Navigating the Physicochemical Landscape of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from the known behavior of structurally similar quinoline derivatives to offer a robust framework for its handling, formulation, and analysis. Detailed experimental protocols for determining its physicochemical properties are also provided to empower researchers in generating precise data for their specific applications.

Core Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in medicinal chemistry. Its structure, featuring both a hydroxyl and a carboxylic acid group, suggests that its solubility and stability will be significantly influenced by pH. The methoxy group is expected to contribute to its lipophilicity.

Solubility Profile

The solubility of quinoline derivatives is highly dependent on the pH of the medium and the nature of the solvent.[1][2] The presence of both an acidic carboxylic acid and a potentially basic quinoline nitrogen, along with a phenolic hydroxyl group, suggests a complex solubility profile for this compound.

It is anticipated that the compound will exhibit low solubility in neutral aqueous solutions. Solubility is expected to increase in alkaline solutions due to the deprotonation of the carboxylic acid and hydroxyl groups, forming a more soluble salt. Conversely, in acidic solutions, the protonation of the quinoline nitrogen may also enhance solubility.[1] For organic solvents, solubility is likely to be higher in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol and methanol.[3][4][5]

Table 1: Illustrative Aqueous Solubility of Related Quinoline Carboxylic Acids

CompoundSolventSolubilityNotes
Quinoline-2-carboxylic acidWater≥ 6.42 mg/mL (with sonication)[6]The carboxylic acid group enhances aqueous solubility.
Quinoline-2-carboxylic acidDMSO≥ 27.7 mg/mL[6]High solubility in a polar aprotic solvent.
Quinoline-2-carboxylic acidEthanol≥ 14.85 mg/mL[6]Good solubility in a polar protic solvent.
Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at various pH levels (e.g., 2, 4, 6, 7.4, 9, and 12).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution and selected organic solvents in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Prepare Buffered Solutions (Various pH) B Add Excess Compound to Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge/Filter to Separate Solid C->D E Collect Supernatant/Filtrate D->E F Quantify Concentration via HPLC-UV E->F G Report Solubility (e.g., mg/mL) F->G

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways include hydrolysis, oxidation, and photolysis. Stability studies are typically conducted under forced degradation conditions to identify potential degradants and develop stability-indicating analytical methods.[8][9][10]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes[8]
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes[8]
Oxidation 3% H₂O₂ at room temperature[11]
Thermal Degradation 70°C at low and high humidity for 1-2 months[8]
Photostability Exposure to not less than 1.2 million lux hours and 200 watt hours/m² of near UV light[12]
Experimental Protocol for Stability Testing (Forced Degradation)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[13][14][15]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good resolution between the parent compound and potential degradants.[7][16]

  • Forced Degradation:

    • Hydrolytic Stability: Dissolve the compound in solutions of varying pH (e.g., acidic, neutral, and basic) and expose them to elevated temperatures.

    • Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stability: Expose the solid compound to high temperatures.

    • Photostability: Expose both the solid compound and its solution to a controlled light source as per ICH Q1B guidelines.[17][18] A dark control sample should be stored under the same conditions but protected from light.[12]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

  • Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is free from co-eluting degradants.

G cluster_setup Method Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Develop Stability-Indicating HPLC Method B Prepare Samples (Solid & Solution) A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Include Dark Controls for Photostability B->D E Withdraw Samples at Time Points C->E D->E F Analyze via HPLC-PDA E->F G Monitor for Degradant Peaks F->G H Assess Peak Purity of Parent Compound G->H I Determine Degradation Pathway H->I

Forced Degradation Study Workflow

Potential Degradation Pathways

While specific degradation pathways for this compound are not established, general degradation mechanisms for the quinoline ring are known. Degradation is often initiated by hydroxylation of the quinoline ring, which can lead to ring-opening products.[19][20][21] The carboxylic acid and methoxy groups may also be susceptible to degradation under certain conditions.

G A This compound B Hydroxylation of Quinoline Ring A->B Oxidative Stress C Ring Cleavage B->C Instability D Further Degradation Products C->D

Potential Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the established chemistry of related quinoline derivatives. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to generate specific and reliable data for this compound. Such data is indispensable for advancing its development in pharmaceutical and other scientific applications.

References

Potential Therapeutic Targets of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid based on the biological activities of structurally related compounds. Direct experimental data for this compound is not currently available in the public domain. The information provided herein is intended to guide future research and is not indicative of proven therapeutic efficacy.

Introduction

This compound is a quinoline derivative with a chemical structure that suggests potential for biological activity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities of structurally analogous compounds, including quinoline-3-carboxylic acid derivatives, 6-methoxyquinoline derivatives, and 4-hydroxy-2-quinolinones. The identified potential targets include protein kinase CK2, tubulin, lipoxygenase (LOX), and phosphatidylinositol 3-kinase (PI3Kα).

Potential Therapeutic Targets

Based on the activities of structurally related compounds, the following are proposed as potential therapeutic targets for this compound.

Protein Kinase CK2

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase that is implicated in cell growth, proliferation, and suppression of apoptosis. Overexpression of CK2 is observed in many cancers, making it a viable target for anticancer drug development.

Quantitative Data for Related Compounds:

Compound ClassSpecific Compound ExampleTargetIC50Reference
3-Quinolone Carboxylic Acid Derivatives7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acidProtein Kinase CK20.65 µM to 18.2 µM (for a series of derivatives)[1][2][3]

Experimental Protocol: Protein Kinase CK2 Inhibition Assay

A common method for assessing CK2 inhibition is a radiometric filter paper assay.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2α, a specific peptide substrate (e.g., RRRADDSDDDDD), and the test compound (this compound) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the filter paper extensively in a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

Signaling Pathway:

CK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade CK2 Protein Kinase CK2 Signaling_Cascade->CK2 Substrates Various Substrates (e.g., Akt, NF-κB) CK2->Substrates Phosphorylation Cell_Proliferation Cell Proliferation & Survival Substrates->Cell_Proliferation Inhibitor 2-Hydroxy-6-methoxyquinoline -3-carboxylic acid Inhibitor->CK2

Protein Kinase CK2 Signaling Pathway
Tubulin Polymerization

Certain quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[4][5][6] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Quantitative Data for Related Compounds:

Compound ClassSpecific Compound ExampleTargetIC50Reference
Quinoline DerivativesCompound 4c (a specific synthetic quinoline derivative)Tubulin Polymerization17 ± 0.3 μM[5][6]
Quinoline/Pyrido-pyrimidine DerivativesCompound 4g (a specific synthetic derivative)Tubulin Polymerization3.02 ± 0.63 μM (against MCF-7 cells)[4]

Experimental Protocol: Tubulin Polymerization Assay

A cell-free, turbidimetric assay is commonly used to monitor tubulin polymerization.

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and the test compound in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Initiation and Monitoring: Initiate polymerization by warming the mixture to 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • IC50 Determination: Determine the concentration of the test compound that inhibits polymerization by 50% compared to a control without the inhibitor.

Experimental Workflow:

Tubulin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Combine Reagents Tubulin->Mix Buffer Polymerization Buffer (PIPES, MgCl2, EGTA) Buffer->Mix GTP GTP GTP->Mix Compound Test Compound Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate LOX_Inhibition Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Hydroxy-6-methoxyquinoline -3-carboxylic acid Inhibitor->LOX PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2-Hydroxy-6-methoxyquinoline -3-carboxylic acid Inhibitor->PI3K

References

Methodological & Application

Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed experimental protocol for the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, which offers a reliable method for the preparation of 4-hydroxyquinoline derivatives.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from p-anisidine and diethyl ethoxymethylenemalonate. The initial reaction is a condensation to form an intermediate, which is then cyclized at a high temperature. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. The "2-hydroxy" nomenclature refers to a tautomeric form of the 4-oxo-1,4-dihydroquinoline structure.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
p-AnisidineC₇H₉NO123.151.0 eqReagent grade, >98% purity
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.231.1 eqReagent grade, >97% purity
Diphenyl etherC₁₂H₁₀O170.21As solventHigh boiling point solvent
Sodium hydroxide (NaOH)NaOH40.00ExcessFor saponification
Ethanol (EtOH)C₂H₅OH46.07As solventFor saponification
Hydrochloric acid (HCl)HCl36.46For acidificationConcentrated or 2M solution
Distilled waterH₂O18.02For washing
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37For drying
Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. During this time, ethanol is eliminated. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent. Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 15-30 minutes at this temperature.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid product by vacuum filtration and wash it with a suitable solvent like hexane or petroleum ether to remove the diphenyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound (Saponification)
  • Hydrolysis: Suspend the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed. The reaction can be monitored by TLC until the starting material is no longer visible.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid until the pH is acidic (pH 2-3). The desired carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification and Drying: Wash the solid with cold distilled water to remove any inorganic salts. Dry the purified this compound in a vacuum oven.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification cluster_purification Purification p_anisidine p-Anisidine condensation Condensation (100-110 °C) p_anisidine->condensation deem Diethyl ethoxymethylenemalonate deem->condensation cyclization Cyclization in Diphenyl Ether (~250 °C) condensation->cyclization Intermediate intermediate_ester Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate cyclization->intermediate_ester hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) intermediate_ester->hydrolysis filtration1 Filtration & Washing intermediate_ester->filtration1 acidification Acidification (HCl) hydrolysis->acidification Sodium salt intermediate final_product 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid acidification->final_product filtration2 Filtration & Washing final_product->filtration2 recrystallization Recrystallization filtration1->recrystallization drying Drying filtration2->drying

Caption: Workflow for the synthesis of this compound.

The chemical transformation follows the Gould-Jacobs reaction mechanism.

Gould_Jacobs_Mechanism cluster_reaction Gould-Jacobs Reaction Pathway start p-Anisidine + Diethyl ethoxymethylenemalonate intermediate Anilinomethylenemalonate Intermediate start->intermediate Condensation (-EtOH) cyclized_ester Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->cyclized_ester Thermal Cyclization (-EtOH) final_acid 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid cyclized_ester->final_acid Saponification (1. NaOH 2. H+)

Caption: Simplified reaction pathway for the Gould-Jacobs synthesis.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Infrared (IR) spectroscopy to identify functional groups.

    • Mass spectrometry (MS) to determine the molecular weight.

  • Chromatography: High-performance liquid chromatography (HPLC) to assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • p-Anisidine is toxic and should be handled with care.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with caution at high temperatures.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on laboratory conditions and available equipment, while adhering to all safety guidelines.

Application Notes and Protocols for 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific biological data for 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is not extensively documented in publicly available literature, its structural motifs suggest significant potential for investigation in several therapeutic areas. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound in anticancer, neuroprotective, and anti-infective research. The following sections outline the rationale for its investigation in these areas and provide standardized protocols for its biological evaluation.

Potential Application I: Anticancer Activity

Application Note

Quinoline derivatives are well-established as potent anticancer agents, often exerting their effects through the inhibition of key signaling molecules involved in cell proliferation and survival. For instance, derivatives of quinoline-3-carboxamide have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers. Furthermore, some 2-phenylquinolin-4-ones have demonstrated potent antimitotic activity. The structural framework of this compound provides a key scaffold for the development of novel anticancer therapeutics. It is hypothesized that this compound could exhibit antiproliferative effects by targeting kinases involved in cancer cell signaling or by interfering with microtubule dynamics.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], NCI-H460 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Anticancer Activity
Cell LineIC50 (µM) of this compound
MCF-7Data to be determined
HCT116Data to be determined
NCI-H460Data to be determined

Potential Application II: Neuroprotective Agent

Application Note

The quinoline scaffold is a core component of several compounds that act as antagonists of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Overactivation of these glutamate receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in ischemic stroke. Given its structural similarity to known NMDA and AMPA receptor antagonists, this compound is a promising candidate for investigation as a neuroprotective agent.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.[4][5]

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • [3H]MK-801 (radioligand)

  • This compound

  • Unlabeled MK-801 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with GF/B filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the rat brain membrane preparation, [3H]MK-801 at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.

  • Total and Non-specific Binding: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of [3H]MK-801 binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical NMDA Receptor Binding Affinity
CompoundKi (nM)
This compoundData to be determined
Known NMDA Antagonist (e.g., Ketamine)Reference Value

Potential Application III: Protein Kinase CK2 Inhibition

Application Note

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is a validated strategy for cancer therapy. Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[6] The structural features of this compound make it a candidate for investigation as a CK2 inhibitor.

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against CK2 using a radiometric assay.[7][8][9][10]

Materials:

  • Recombinant human CK2 holoenzyme

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the kinase buffer, recombinant CK2 enzyme, the peptide substrate, and the test compound at various concentrations or DMSO as a vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 30°C.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction for 20-30 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Hypothetical CK2 Inhibition
CompoundIC50 (µM)
This compoundData to be determined
Known CK2 Inhibitor (e.g., TBB)Reference Value

Potential Application IV: Antimicrobial Activity

Application Note

The quinolone scaffold is the basis for a major class of antibiotics, the fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. While this compound lacks the typical substituents of fluoroquinolones, the core quinoline-3-carboxylic acid moiety is a key pharmacophore for antibacterial activity. Therefore, it is worthwhile to screen this compound for activity against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[11][12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control well (broth and inoculum) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Hypothetical Antimicrobial Activity
Bacterial StrainMIC (µg/mL) of this compound
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Pseudomonas aeruginosaData to be determined

Visualizations

G cluster_workflow General Experimental Workflow for Compound Screening Compound This compound Primary_Screening Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) Compound->Primary_Screening Hit_Identification Hit Identification (Active at defined concentration) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action Studies) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for the initial screening and development of a novel chemical entity.

G cluster_pathway Hypothetical Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor CK2 Protein Kinase CK2 Receptor->CK2 activates Compound This compound Compound->CK2 inhibits Downstream_Signaling Downstream Signaling (e.g., Akt, NF-κB) CK2->Downstream_Signaling phosphorylates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: A simplified diagram illustrating a potential mechanism of action via inhibition of a protein kinase signaling pathway.

References

Application Notes and Protocols: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid as a Precursor for P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively extruding a wide variety of xenobiotics, including many chemotherapeutic agents, from cells.[1] The overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and therapeutic failure.[1][2] Consequently, the development of potent P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of chemotherapy.[2] Quinoline derivatives have emerged as a promising class of compounds with significant P-gp inhibitory activity.[3] This document provides detailed protocols for the synthesis of potential P-gp inhibitors derived from a 2-hydroxy-6-methoxyquinoline-3-carboxylic acid scaffold and for the evaluation of their P-gp inhibitory activity using established in vitro assays.

The quinoline scaffold is a key structural feature in many biologically active compounds, and its derivatives have shown potential in inhibiting P-gp.[3] The presence of hydroxyl, methoxy, and carboxylic acid groups on the this compound precursor offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize P-gp inhibition.

Synthesis of Quinoline-Based P-glycoprotein Inhibitors

The following is a representative synthetic protocol for the derivatization of this compound to generate a library of potential P-gp inhibitors. The carboxylic acid moiety can be converted to an amide, a common functional group in many P-gp inhibitors, through a standard coupling reaction.

Experimental Protocol: Amide Synthesis

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and an amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Logical Relationship: From Precursor to P-gp Inhibitor

G precursor This compound activation Carboxylic Acid Activation (e.g., HATU, DIPEA) precursor->activation coupling Amide Coupling (Primary/Secondary Amine) activation->coupling inhibitor Quinoline-3-carboxamide Derivative (Potential P-gp Inhibitor) coupling->inhibitor evaluation Biological Evaluation (P-gp Inhibition Assays) inhibitor->evaluation

Caption: Synthesis and evaluation of P-gp inhibitors.

In Vitro P-glycoprotein Inhibition Assays

The inhibitory activity of the synthesized quinoline derivatives on P-gp can be assessed using various in vitro assays. The most common methods involve measuring the intracellular accumulation of fluorescent P-gp substrates, such as Rhodamine 123 and Calcein-AM.[1][4]

Rhodamine 123 Accumulation Assay

Principle: Rhodamine 123 is a fluorescent substrate of P-gp that is actively effluxed from cells overexpressing this transporter.[5] Inhibition of P-gp leads to an increase in the intracellular accumulation of Rhodamine 123, resulting in a higher fluorescence signal.[4][6]

Experimental Protocol:

  • Cell Culture:

    • Seed P-gp overexpressing cells (e.g., MCF-7/ADR, MES-SA/DX5) and the corresponding parental sensitive cell line (e.g., MCF-7, MES-SA) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., verapamil) in the cell culture medium.[4]

    • Remove the culture medium from the wells and add the medium containing the test compounds or controls.

    • Incubate the plates at 37°C in a CO2 incubator for 30 minutes.[4]

  • Rhodamine 123 Addition and Incubation:

    • Add Rhodamine 123 to each well to a final concentration of 5 µM.[7]

    • Incubate the plates for an additional 20-30 minutes at 37°C.[4][7]

  • Cell Lysis and Fluorescence Measurement:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[7]

Experimental Workflow: Rhodamine 123 Assay

G start Seed P-gp overexpressing cells and parental cells in 96-well plates incubation1 Incubate with test compounds and controls (30 min) start->incubation1 incubation2 Add Rhodamine 123 (5 µM) and incubate (20-30 min) incubation1->incubation2 wash Wash cells with ice-cold PBS incubation2->wash lyse Lyse cells wash->lyse measure Measure fluorescence (Ex: 488 nm, Em: 530 nm) lyse->measure

Caption: Rhodamine 123 accumulation assay workflow.

Calcein-AM Assay

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells.[1] Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein.[1] P-gp can efflux Calcein-AM before it is converted, thus cells with high P-gp activity exhibit low fluorescence.[1][8] P-gp inhibitors block this efflux, leading to increased intracellular calcein and a stronger fluorescent signal.[1]

Experimental Protocol:

  • Cell Seeding:

    • Seed P-gp overexpressing cells in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized quinoline derivatives or a positive control (e.g., verapamil) for 30 minutes at 37°C.[9]

  • Calcein-AM Incubation:

    • Add Calcein-AM to each well to a final concentration of 0.25 µM.[9]

    • Incubate for an additional 15-30 minutes at 37°C.[9]

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS.

    • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

P-gp Signaling Pathway and Inhibition

G cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp ATP ATP ATP->Pgp Inhibitor Quinoline Derivative (P-gp Inhibitor) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Data Presentation and Interpretation

The results from the P-gp inhibition assays can be quantified and presented to compare the efficacy of the synthesized compounds.

Quantitative Data Summary

Compound IDAssay TypeCell LineIC50 (µM)Maximum Inhibition (%)Fold Increase in Fluorescence
Control
VerapamilRhodamine 123MCF-7/ADRValueValueValue
VerapamilCalcein-AMMES-SA/DX5ValueValueValue
Test Compounds
Derivative 1Rhodamine 123MCF-7/ADRValueValueValue
Derivative 2Rhodamine 123MCF-7/ADRValueValueValue
Derivative 1Calcein-AMMES-SA/DX5ValueValueValue
Derivative 2Calcein-AMMES-SA/DX5ValueValueValue

Note: "Value" should be replaced with experimental data. The IC50 is the concentration of the inhibitor that reduces P-gp activity by 50%. The fold increase in fluorescence is calculated relative to untreated cells.

Structure-Activity Relationship (SAR) of Quinoline Derivatives

The SAR of quinoline derivatives as P-gp inhibitors has been investigated in several studies.[3][10] Key findings suggest that:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced P-gp inhibitory activity.[10]

  • Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring significantly influence activity. For instance, methoxy groups at certain positions have been shown to be favorable.[11]

  • Side Chains: The presence of specific side chains, such as those containing a tertiary basic nitrogen atom, can contribute to potent P-gp inhibition.[10]

By synthesizing and testing a library of derivatives from this compound, researchers can further elucidate the SAR for this particular scaffold and identify lead compounds for further development. The hydroxyl and carboxylic acid groups provide handles for introducing a variety of substituents to modulate the physicochemical properties of the molecules and their interaction with P-gp.

References

Application Notes and Protocols for the Characterization of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (C₁₁H₉NO₄, MW: 219.19 g/mol ). Detailed protocols for chromatographic and spectroscopic techniques are outlined to ensure accurate identification and purity assessment.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic methods to determine its chemical structure, purity, and physicochemical properties. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure. Elemental analysis is used to confirm the empirical formula.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the analytical characterization of this compound and its isomers.

Table 1: Chromatographic and Mass Spectrometry Data

ParameterValue/InformationTechniqueNotes
Molecular Weight ( g/mol )219.19MSCalculated
Molecular FormulaC₁₁H₉NO₄MS, Elemental Analysis---
GC-MS Data (Isomer: 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid) Data for a closely related isomer.[1]
m/z Top Peak219GC-MSCorresponds to the molecular ion [M]⁺.[1]
m/z 2nd Highest204GC-MSLikely represents the loss of a methyl group (-CH₃).[1]
m/z 3rd Highest176GC-MSPotentially indicates the loss of a carboxyl group (-COOH).[1]

Table 2: Elemental Analysis Data for a Representative Quinoline Derivative (2-(3-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid)

ElementCalculated (%)Found (%)
Carbon (C)69.1569.93
Hydrogen (H)4.444.76
Nitrogen (N)4.744.65
Note: This data is for a structurally similar compound and serves as a representative example.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of quinoline derivatives and can be adapted for this compound.

Objective: To determine the purity of the compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

  • This compound standard

  • Solvent for sample preparation (e.g., Acetonitrile or a mixture of Acetonitrile and water)

Protocol:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample of this compound in the same solvent as the standard to a known concentration (e.g., 0.5 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid) may be required for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a general starting point for quinolines is around 230-250 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis:

    • Inject the standard solutions to establish the retention time and response.

    • Inject the sample solution.

    • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation information for structural elucidation.

Instrumentation:

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (for enhancing ionization)

  • This compound sample

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., 10 µg/mL in methanol with 0.1% formic acid).

  • Instrument Parameters (ESI-MS - Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: Optimize for the compound (e.g., 20-40 V).

    • Source Temperature: e.g., 120 °C.

    • Desolvation Temperature: e.g., 300-350 °C.

    • Nebulizer Gas (Nitrogen) Flow: Optimize for the instrument.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum. The protonated molecule [M+H]⁺ should be observed.

    • For fragmentation analysis (MS/MS), select the precursor ion [M+H]⁺ and apply collision energy to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • This compound sample.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16 or 32 (adjust for signal-to-noise).

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. Typical parameters include:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more (due to lower sensitivity).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the protons to the molecular structure.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the compound.

Instrumentation:

  • CHN Elemental Analyzer.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analysis:

    • The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument's software calculates the percentage of each element based on the detector's response.

  • Data Comparison:

    • Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula (C₁₁H₉NO₄).

Visualizations

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample_Preparation Sample Preparation (Dissolution, Filtration) HPLC HPLC (Purity) Sample_Preparation->HPLC MS Mass Spectrometry (Molecular Weight, Structure) Sample_Preparation->MS NMR NMR Spectroscopy (Structure Elucidation) Sample_Preparation->NMR Elemental_Analysis Elemental Analysis (Elemental Composition) Sample_Preparation->Elemental_Analysis Data_Analysis Data Interpretation and Structural Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Elemental_Analysis->Data_Analysis Final_Characterization Complete Characterization of 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid Data_Analysis->Final_Characterization

Caption: General experimental workflow for the characterization of this compound.

HPLC_Protocol_Flowchart Start Start Mobile_Phase Prepare Mobile Phase Start->Mobile_Phase Standard_Prep Prepare Standard Solutions Mobile_Phase->Standard_Prep Sample_Prep Prepare Sample Solution Standard_Prep->Sample_Prep HPLC_Conditions Set HPLC Conditions (Column, Flow Rate, Wavelength) Sample_Prep->HPLC_Conditions Inject_Standards Inject Standard Solutions HPLC_Conditions->Inject_Standards Inject_Sample Inject Sample Solution Inject_Standards->Inject_Sample Data_Acquisition Acquire Chromatograms Inject_Sample->Data_Acquisition Purity_Calculation Calculate Purity (Area %) Data_Acquisition->Purity_Calculation End End Purity_Calculation->End

Caption: Step-by-step workflow for the HPLC analysis protocol.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and various research applications. This application note presents a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is adapted from established protocols for similar quinoline carboxylic acid derivatives and provides a robust framework for achieving high-purity analysis and accurate quantification.[1][2] Reversed-phase HPLC is a suitable method for this analysis, leveraging the hydrophobic characteristics of the quinoline structure for effective separation.[1]

Quantitative Data Summary

The following tables summarize the key parameters for the analytical HPLC method for this compound. These values are provided as a starting point and may require optimization based on specific instrumentation and laboratory conditions.

Table 1: HPLC Method Parameters and Performance

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength280 nm (secondary wavelength: 325 nm)
Injection Volume10 µL
Column Temperature30°C
Expected Retention Time~ 7-10 minutes
Theoretical Plates> 5,000
Tailing Factor< 1.5

Table 2: Method Validation Parameters (Typical)

ParameterSpecification
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or Phosphoric Acid, analytical grade)[2][3]

  • Methanol (HPLC grade, for sample dissolution)

2. Instrumentation

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Preparation of Mobile Phase

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

6. HPLC Analysis

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

7. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock in Methanol) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution in Methanol & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) HPLC_System->Injection Data_Acquisition Data Acquisition (UV Detection at 280 nm) Injection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid Separation Separation Mechanism (Hydrophobic Interactions) Analyte->Separation Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Separation Detection Detection (UV Absorbance) Separation->Detection Result Quantitative Result (Concentration) Detection->Result

Caption: Logical relationship of components in the RP-HPLC analysis.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

The structure of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is presented below with standard IUPAC numbering for the quinoline ring system. This numbering is used for the assignment of NMR signals.

Caption: Structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts for quinoline derivatives and the electronic effects of the substituents. The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.0 - 14.0br s-1HCOOH
~11.5 - 12.5br s-1H2-OH
~8.50s-1HH-4
~7.85d~9.01HH-5
~7.40dd~9.0, 2.51HH-7
~7.25d~2.51HH-8
~3.88s-3H6-OCH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0COOH
~162.0C-2
~156.0C-6
~145.0C-8a
~138.0C-4
~130.0C-4a
~122.0C-5
~121.0C-7
~108.0C-3
~105.0C-8
~55.66-OCH₃

Experimental Protocols

Detailed methodologies for conducting NMR analysis of this compound are provided below.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent. Its ability to form hydrogen bonds will help in observing the exchangeable protons of the carboxylic acid and hydroxyl groups. Other potential solvents include deuterated methanol (CD₃OD), although this may lead to H-D exchange with the labile protons.

  • Procedure:

    • Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for calibration (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

    • Cap the NMR tube and gently vortex or sonicate the sample until the compound is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance series) equipped with a broadband probe is suitable for this analysis.

  • ¹H NMR Spectroscopy Protocol:

    • Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): At least 3 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy Protocol:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096, as ¹³C has low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1 to 2 seconds.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, particularly within the aromatic system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction on the resulting spectra.

  • Calibrate the chemical shift scale using TMS (0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data for unambiguous assignments.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow Figure 2. NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Compound Weigh Compound (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Compound->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve H1_NMR 1D ¹H NMR Dissolve->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC/HMBC COSY->HSQC FT Fourier Transform HSQC->FT Correction Phase & Baseline Correction FT->Correction Reference Calibrate Spectrum Correction->Reference Integration Integration & Multiplicity Analysis Reference->Integration Assignment Peak Assignment (1D & 2D) Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of the target compound.

Application Notes and Protocols for Mass Spectrometry of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. This compound, with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol , is a quinoline derivative of interest in pharmaceutical and chemical research.[1] The methodologies outlined herein are designed to provide a robust framework for the qualitative and quantitative analysis of this molecule using modern mass spectrometry techniques. The protocols are intended for an audience with a foundational understanding of mass spectrometry principles.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for their diverse biological activities and are often key intermediates in drug synthesis.[2] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for its use in metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for these applications. This note will focus on the expected fragmentation patterns and provide a general protocol for analysis using Electrospray Ionization (ESI).

Predicted Mass Spectrometric Behavior

Direct experimental mass spectra for this compound are not widely published. However, based on the known fragmentation of similar quinoline carboxylic acids, a predictable fragmentation pattern can be proposed.[2][3]

Ionization: Electrospray Ionization (ESI) in negative ion mode is expected to be highly effective for this acidic compound, leading to the formation of a prominent deprotonated molecule [M-H]⁻. Analysis in positive ion mode is also feasible, which would yield the protonated molecule [M+H]⁺.

Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is anticipated to involve the following characteristic losses:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of CH₃ (15 Da): Cleavage of the methoxy group is a likely fragmentation event.

  • Loss of CO (28 Da): Subsequent fragmentation of the quinoline ring structure can lead to the loss of carbon monoxide.

Experimental Protocols

This section details the recommended materials and methods for the LC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma, Urine): For quantitative analysis in biological matrices, a suitable extraction method such as protein precipitation or solid-phase extraction should be employed, followed by reconstitution in the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan

  • Precursor Ion for MS/MS: m/z 218.04 (corresponding to [M-H]⁻)

  • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation pattern.

Data Presentation

The following tables summarize the expected quantitative data for the mass spectrometric analysis of this compound.

Table 1: Predicted Key Mass Transitions for MRM Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
218.04 ([M-H]⁻)174.05CO₂
218.04 ([M-H]⁻)203.02CH₃
174.05146.06CO

Table 2: Expected Retention Time and Mass Accuracy

CompoundExpected Retention Time (min)Theoretical m/z [M-H]⁻Observed m/z [M-H]⁻Mass Error (ppm)
This compound~ 3.5218.0453(To be determined)< 5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

G LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Standard Standard Compound Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (1-1000 ng/mL) Stock->Working LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Data Data Acquisition (Full Scan & MS/MS) MS->Data Qual Qualitative Analysis (Fragmentation Pattern) Data->Qual Quant Quantitative Analysis (Calibration Curve) Data->Quant Report Final Report Qual->Report Quant->Report

Caption: LC-MS analysis workflow from sample preparation to data reporting.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the deprotonated molecule of this compound.

G Proposed ESI-MS/MS Fragmentation of [M-H]⁻ node_M_H [M-H]⁻ m/z 218.04 node_loss_co2 [M-H-CO₂]⁻ m/z 174.05 node_M_H->node_loss_co2 - CO₂ node_loss_ch3 [M-H-CH₃]⁻ m/z 203.02 node_M_H->node_loss_ch3 - CH₃ node_loss_co2_co [M-H-CO₂-CO]⁻ m/z 146.06 node_loss_co2->node_loss_co2_co - CO

Caption: Predicted fragmentation of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and LC-MS parameters can be adapted and optimized for specific instrumentation and research applications, including pharmacokinetic studies, metabolite identification, and purity assessment. While direct experimental data is limited, the foundational principles of mass spectrometry for quinoline carboxylic acids provide a strong basis for method development.[2]

References

Application Notes and Protocols for the Friedlander Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is achieved via the Friedlander annulation, a classic and versatile method for the preparation of quinoline derivatives.

Introduction

The Friedlander synthesis is a powerful chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as diethyl malonate.[1][2] This reaction, which can be catalyzed by either acids or bases, provides a direct route to substituted quinolines. Quinolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial intermediates in drug discovery and development.

This document outlines the reaction conditions and a detailed experimental protocol for the synthesis of this compound, proceeding through the formation of its ethyl ester intermediate followed by hydrolysis.

Reaction Scheme

The synthesis of this compound via the Friedlander synthesis is a two-step process:

  • Step 1: Friedlander Annulation. 2-amino-5-methoxybenzaldehyde reacts with diethyl malonate in the presence of a base catalyst to form ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Step 2: Hydrolysis. The resulting ethyl ester is hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation: Reaction Conditions

ParameterStep 1: Friedlander AnnulationStep 2: Hydrolysis
Reactants 2-amino-5-methoxybenzaldehyde, Diethyl malonateEthyl 2-hydroxy-6-methoxyquinoline-3-carboxylate, Base (e.g., NaOH or KOH)
Catalyst Base (e.g., Piperidine, Sodium ethoxide)-
Solvent Ethanol or solvent-freeWater/Ethanol mixture
Temperature Reflux (typically 80-150 °C)Reflux (typically 80-100 °C)
Reaction Time 2 - 8 hours2 - 6 hours
Typical Yield 60 - 90% (for the ester)>90%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-6-methoxyquinoline-3-carboxylate

This protocol describes a common base-catalyzed approach for the Friedlander condensation.

Materials:

  • 2-amino-5-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate as a solid.

Protocol 2: Hydrolysis of Ethyl 2-Hydroxy-6-methoxyquinoline-3-carboxylate

This protocol outlines the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-4 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. This will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Friedlander_Synthesis_Workflow cluster_step1 Step 1: Friedlander Annulation cluster_step2 Step 2: Hydrolysis start Start: 2-amino-5-methoxybenzaldehyde + Diethyl malonate mix Mix in Ethanol with Piperidine (catalyst) start->mix reflux1 Reflux (4-8 hours) mix->reflux1 cool1 Cool to RT reflux1->cool1 evap1 Solvent Evaporation (Rotary Evaporator) cool1->evap1 purify1 Purification (Recrystallization) evap1->purify1 product1 Product 1: Ethyl 2-hydroxy-6-methoxy- quinoline-3-carboxylate purify1->product1 product1_input Start with Product 1 product1->product1_input dissolve Dissolve in Ethanol/Water with NaOH/KOH product1_input->dissolve reflux2 Reflux (2-4 hours) dissolve->reflux2 cool2 Cool to RT reflux2->cool2 evap2 Ethanol Evaporation cool2->evap2 acidify Acidify with HCl (pH 2-3) evap2->acidify filter Vacuum Filtration acidify->filter dry Dry under Vacuum filter->dry final_product Final Product: 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism_Relationship Reactants 2-amino-5-methoxybenzaldehyde + Diethyl malonate Intermediate_Ester Ethyl 2-hydroxy-6-methoxy- quinoline-3-carboxylate Reactants->Intermediate_Ester Friedlander Annulation Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Intermediate_Ester Final_Product 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Intermediate_Ester->Final_Product Saponification Hydrolysis Base Hydrolysis (NaOH/KOH, H2O) Hydrolysis->Final_Product

Caption: Logical relationship of reactants, intermediates, and products in the synthesis.

References

Application Notes and Protocols: Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The Gould-Jacobs reaction is a robust and versatile synthetic method for the preparation of 4-hydroxyquinoline derivatives, which are key precursors to these important pharmaceuticals. This application note provides a detailed protocol for the synthesis of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, a valuable building block in drug discovery, utilizing the Gould-Jacobs reaction. The methodology involves a three-step sequence: the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the ethyl ester intermediate, and subsequent saponification to yield the final carboxylic acid product.

Reaction Pathway

The overall synthetic route is depicted below:

Gould_Jacobs_Pathway p_anisidine p-Anisidine intermediate1 Diethyl (4-methoxyanilino)methylenemalonate p_anisidine->intermediate1 Condensation (Heat, -EtOH) deem Diethyl ethoxymethylenemalonate (DEEM) intermediate2 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (High Temp, e.g., Dowtherm A) final_product This compound intermediate2->final_product Saponification (NaOH, H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis. Both classical thermal and modern microwave-assisted techniques are presented for consideration.

Protocol 1: Classical Thermal Synthesis

Step 1: Synthesis of Diethyl (4-methoxyanilino)methylenemalonate (Intermediate 1)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The resulting crude product, diethyl (4-methoxyanilino)methylenemalonate, can be used in the next step without further purification. Optionally, it can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (Intermediate 2)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the crude diethyl (4-methoxyanilino)methylenemalonate (1.0 eq).

  • Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250 °C. Maintain this temperature for 1.5-2 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Add hexane or petroleum ether to the cooled mixture to further facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.[1]

Step 3: Synthesis of this compound (Final Product)

  • Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq, 17.8 g, 72 mmol) in 170 mL of 2 N aqueous sodium hydroxide solution in a round-bottom flask.[1]

  • Heat the suspension to 90 °C with stirring and maintain for 1.5 hours.[1]

  • Cool the reaction mixture to room temperature and slowly pour it into ice water.[1]

  • Adjust the pH of the solution to 5 with 2 N hydrochloric acid to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.[1]

Protocol 2: Microwave-Assisted Synthesis (Alternative for Step 1 & 2)

Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.

Step 1 & 2 (Combined): One-Pot Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-1.5 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 250 °C for 10-30 minutes. The optimal time should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. Add a small amount of a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration, wash with cold ethanol or acetonitrile, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Reactants and Intermediates

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
p-AnisidineC₇H₉NO123.15White to brownish solid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Colorless to pale yellow liquid
Diethyl (4-methoxyanilino)methylenemalonateC₁₅H₁₉NO₅293.31Expected to be a solid
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.25Brown solid[1]

Table 2: Product Characterization

CompoundYieldMelting Point (°C)Spectroscopic Data
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate41-71%[1]280-283[1]¹H NMR (DMSO-d₆): Expected signals for aromatic protons, methoxy group, ethyl ester group, and quinoline ring protons.
This compound99%[1]>300¹H NMR (DMSO-d₆, δ): 15.55 (s, 1H), 13.63 (bs, 1H), 8.80 (d, 1H), 7.82 (d, 1H), 7.64 (d, 1H), 7.53 (dd, 1H), 3.91 (s, 3H).[1] LC-MS: m/z = 220 [M+H]⁺, Rt = 1.20 min.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the classical synthesis protocol.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification reactants1 Mix p-Anisidine and DEEM heat1 Heat at 100-110 °C reactants1->heat1 cool1 Cool to Room Temperature heat1->cool1 add_solvent Add Dowtherm A cool1->add_solvent Crude Intermediate 1 heat2 Heat to 250 °C add_solvent->heat2 cool2 Cool and Precipitate heat2->cool2 filter1 Filter and Wash with Hexane cool2->filter1 add_naoh Suspend in aq. NaOH filter1->add_naoh Intermediate 2 heat3 Heat to 90 °C add_naoh->heat3 acidify Cool, Pour into Ice Water, and Acidify heat3->acidify filter2 Filter, Wash with Water, and Dry acidify->filter2 final_product 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid filter2->final_product Final Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of the target molecule.

Conclusion

The Gould-Jacobs reaction provides an effective and reliable method for the synthesis of this compound. The protocols outlined in this application note offer both classical and microwave-assisted approaches, allowing for flexibility based on available equipment and desired reaction times. The high yield reported for the final saponification step makes this a highly efficient route to a valuable synthetic intermediate for drug discovery and development. Researchers are encouraged to optimize the reaction conditions, particularly for the cyclization step, to achieve the best possible outcomes in their specific laboratory settings.

References

Application Notes and Protocols: Purification of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for its use in biological assays and as a precursor in multi-step syntheses. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established methods for related quinoline derivatives. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

Solvent ClassSpecific Solvent(s)Role & RationalePotential PurityReference
AmidesN,N-Dimethylformamide (DMF)Primary recrystallization solvent. Good solubilizing power at high temperatures for polar compounds.> 97%[1]
NitrilesAcetonitrilePrimary recrystallization solvent. Can yield high purity crystals.> 99%[1]
AlcoholsEthanol, IsopropanolEthanol can be used as a primary recrystallization solvent.[2] Isopropanol is often used as a washing solvent to remove residual primary solvent and soluble impurities.[1]Not specified[1][2]
KetonesAcetoneCan be used in combination with a non-polar solvent like n-Hexane to create a suitable solvent system.[3]Not specified[3]
WaterWaterDue to the acidic and polar nature of the target compound, water could be a potential recrystallization solvent, especially for achieving high purity.[3]Not specified[3]

Experimental Protocols

This protocol provides a generalized yet detailed methodology for the recrystallization of this compound. Researchers should perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for their specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., DMF, Acetonitrile, or Ethanol)

  • Washing solvent (e.g., cold Isopropanol or Diethyl ether)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Protocol:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should fully dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation should be observed.

    • If the compound is too soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, the solvent is not suitable. A mixed solvent system may be required.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture to boiling while stirring. If a reflux condenser is not used, cover the flask with a watch glass to minimize solvent evaporation.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a small amount of the hot solvent.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, further cooling in an ice-water bath can be done to maximize the yield of crystals.

  • Filtration and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of the cold washing solvent to remove any adhering mother liquor which contains soluble impurities.[1]

    • Break the vacuum and add a small amount of fresh, cold washing solvent to the crystals. Reapply the vacuum to pull the solvent through. Repeat this washing step if necessary.

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for a period to partially dry them.

    • Transfer the crystals to a watch glass or a drying dish and dry them in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the purification process.

experimental_workflow start Start: Crude Compound dissolution 1. Dissolution (Add minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (If insoluble impurities exist) dissolution->hot_filtration crystallization 3. Crystallization (Slow cooling) hot_filtration->crystallization filtration_washing 4. Filtration & Washing (Collect and wash crystals) crystallization->filtration_washing drying 5. Drying (Oven or desiccator) filtration_washing->drying end End: Purified Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

logical_relationships cluster_params Parameters cluster_outcomes Outcomes solvent_choice Solvent Choice purity Purity solvent_choice->purity (major effect) yield Yield solvent_choice->yield (major effect) cooling_rate Cooling Rate cooling_rate->purity (slow = higher) cooling_rate->yield (slow = lower) solvent_volume Solvent Volume solvent_volume->purity (minimal = higher) solvent_volume->yield (minimal = higher)

Caption: Logical relationships between key parameters and outcomes in recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring, and finally, hydrolysis of the resulting ester to the carboxylic acid.[1]

Q2: What are the critical parameters affecting the yield in the Gould-Jacobs synthesis of this compound?

A2: The critical parameters that significantly influence the yield are:

  • Cyclization Temperature: This is a high-temperature reaction, often requiring temperatures between 250-300°C for the thermal cyclization step.[3][4]

  • Reaction Time: The duration of the cyclization step needs to be carefully optimized to ensure complete reaction while minimizing product degradation.[5]

  • Purity of Reactants: The purity of the starting materials, p-anisidine and diethyl ethoxymethylenemalonate, is crucial as impurities can lead to side reactions and lower yields.

  • Hydrolysis Conditions: Complete hydrolysis of the ethyl ester intermediate is necessary. This is typically achieved by refluxing with a base like sodium hydroxide.[6]

Q3: What are the common side products I should be aware of?

A3: Common side products can include:

  • Incomplete cyclization product: The intermediate, ethyl 2-((4-methoxyphenyl)amino)methylene-3-oxobutanoate, may persist if the cyclization temperature is too low or the reaction time is too short.

  • Decarboxylation product: At very high temperatures, the final product can undergo decarboxylation to yield 2-Hydroxy-6-methoxyquinoline.

  • Polymeric materials/tar: The high temperatures used in the cyclization step can lead to the formation of tar-like substances, especially if the reaction is heated for too long.[3]

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization. After hydrolysis and acidification to precipitate the crude carboxylic acid, it can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water to obtain a pure product.[3] If significant impurities are present, column chromatography can be employed, though it is less common for the final carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield in the Condensation Step
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting materials remain)Insufficient heating or reaction time.- Ensure the reaction temperature is maintained at 100-130°C.[3]- Monitor the reaction by TLC until the starting aniline is consumed.- Extend the reaction time if necessary.
Reactant decomposition.- Use fresh, high-purity p-anisidine and diethyl ethoxymethylenemalonate.- Avoid excessive temperatures during this step.
Problem 2: Low Yield in the Cyclization Step
Symptom Possible Cause Troubleshooting Steps
Incomplete cyclizationInsufficient temperature.- Gradually increase the reaction temperature in increments of 10-20°C, up to 300°C.[5]- Consider using a higher boiling point solvent like Dowtherm A.[3]
Reaction time is too short.- Extend the reaction time at the optimal temperature, monitoring by TLC.
- For faster and often higher-yield reactions, consider using a microwave reactor.[5][7]
Formation of tar/dark polymersTemperature is too high or heating is prolonged.- Optimize the temperature and reaction time to find a balance between cyclization and decomposition.[5]- Ensure even heating by using a high-boiling inert solvent and efficient stirring.[3]
Formation of decarboxylated byproductExcessive temperature and/or pressure.- Carefully control the reaction temperature and time.[5]- If using a sealed microwave vial, monitor the pressure and consider reducing the temperature.[5]
Problem 3: Incomplete Hydrolysis
Symptom Possible Cause Troubleshooting Steps
Presence of ethyl ester in the final productInsufficient base or reaction time.- Ensure at least 2 equivalents of NaOH are used for the hydrolysis.- Increase the reflux time, monitoring the reaction by TLC until the ester spot disappears.[6]
Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous mixture, especially if the ester is not fully soluble.

Data Presentation

Table 1: Effect of Cyclization Conditions on Yield (Illustrative Data for a Related Gould-Jacobs Reaction)

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125015101
2300152037
325030113
4300302428
530051847

This data is based on a microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate and is intended to be illustrative of the general trends in reaction optimization.[5]

Experimental Protocols

Key Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is divided into three main stages: condensation, thermal cyclization, and hydrolysis.

Stage 1: Condensation of p-Anisidine and Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heating: Heat the mixture in an oil bath at 110-120°C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool. The resulting crude ethyl 2-((4-methoxyphenyl)amino)methylene-3-oxobutanoate can be used directly in the next step or purified by recrystallization from ethanol.

Stage 2: Thermal Cyclization

  • Reaction Setup: Place the crude intermediate from Stage 1 into a flask containing a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

  • Heating: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen). Maintain this temperature for 30-60 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product, ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate.

    • Add a non-polar solvent like hexane or petroleum ether to aid precipitation and dissolve the high-boiling solvent.[3]

    • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Stage 3: Hydrolysis to this compound

  • Reaction Setup: Suspend the crude ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.[6]

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Gould_Jacobs_Pathway p_anisidine p-Anisidine intermediate Ethyl 2-((4-methoxyphenyl)amino)methylene- 3-oxobutanoate p_anisidine->intermediate Condensation (110-120°C) deem Diethyl ethoxymethylenemalonate deem->intermediate ester_product Ethyl 2-Hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->ester_product Thermal Cyclization (~250°C) final_product 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid ester_product->final_product Hydrolysis (NaOH, Reflux)

Gould-Jacobs reaction pathway for the synthesis.

Experimental_Workflow start Start: p-Anisidine + DEEM condensation Condensation (110-120°C, 1-2h) start->condensation cyclization Thermal Cyclization (~250°C in Dowtherm A) condensation->cyclization hydrolysis Hydrolysis (NaOH, Reflux) cyclization->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Recrystallization acidification->purification end Final Product purification->end

Experimental workflow for the synthesis.

Troubleshooting_Yield low_yield Low Yield check_temp Is Cyclization Temperature >240°C? low_yield->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes yield_ok Yield Improved increase_temp->yield_ok increase_time Increase Time check_time->increase_time No check_reagents Are Reagents Pure? check_time->check_reagents Yes increase_time->yield_ok purify_reagents Use Pure Reagents check_reagents->purify_reagents No check_reagents->yield_ok Yes purify_reagents->yield_ok

Troubleshooting logic for low yield in cyclization.

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information is tailored for professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and effective method for the synthesis of quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, the likely starting materials are p-anisidine and diethyl ethoxymethylenemalonate. The reaction proceeds through an intermediate, which then cyclizes at high temperatures to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.

Q2: What are the most common byproducts I should expect in this synthesis?

During the synthesis of this compound via the Gould-Jacobs reaction, several byproducts can form. The most common of these include:

  • Unreacted p-anisidine: Incomplete reaction will leave the starting aniline in the crude product.

  • Incomplete cyclization product: The intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, may be present if the cyclization step does not go to completion.

  • Decarboxylation product: Excessive heat during the reaction or workup can lead to the decarboxylation of the final product to form 2-hydroxy-6-methoxyquinoline.

  • Side-products from decomposition: At the high temperatures required for cyclization, some decomposition of starting materials or intermediates can occur, leading to a mixture of minor, often colored, impurities.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (p-anisidine), the intermediate, and the final product should have distinct Rf values. Staining with potassium permanganate or visualization under UV light can aid in the identification of the different spots.

Q4: What are the recommended purification methods for the final product?

Purification of this compound typically involves recrystallization. Common solvents for recrystallization include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent gradient of methanol in dichloromethane is often effective for separating the desired product from less polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the final product Incomplete cyclization of the intermediate.Ensure the cyclization temperature is high enough (typically 240-260 °C) and the reaction time is sufficient. The use of a high-boiling solvent like diphenyl ether can help maintain a consistent high temperature.
Incomplete hydrolysis of the ester.Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used for the saponification and that the reaction is heated for an adequate amount of time to ensure complete hydrolysis.
Presence of a significant amount of unreacted p-anisidine The initial condensation reaction was incomplete.Ensure a 1:1 molar ratio of p-anisidine and diethyl ethoxymethylenemalonate. The reaction can be gently heated (around 100-120 °C) to drive the initial condensation to completion before proceeding to the high-temperature cyclization.
The final product is dark and difficult to purify Decomposition of starting materials or intermediates at high temperatures.Lower the cyclization temperature slightly or reduce the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Residual high-boiling solvent (e.g., diphenyl ether).After the reaction, allow the mixture to cool and add a solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., hexanes or diethyl ether) to precipitate the product. The product can then be collected by filtration.
The isolated product shows a loss of the carboxylic acid group in its characterization (e.g., NMR, MS) Decarboxylation has occurred due to excessive heat.Avoid unnecessarily high temperatures during the final stages of the reaction and during purification. If possible, purify the product by recrystallization at a lower temperature rather than by sublimation.

Experimental Protocols

Synthesis of Ethyl 2-Hydroxy-6-methoxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 110-120 °C for 1 hour.

  • Cyclization: Add the reaction mixture to a flask containing a high-boiling solvent such as diphenyl ether. Heat the solution to 250 °C and maintain this temperature for 30 minutes.

  • Workup: Allow the reaction mixture to cool to room temperature. Add hexanes to the mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash with hexanes.

Hydrolysis to this compound
  • Saponification: Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Byproduct Formation cluster_byproducts Common Byproducts Identified cluster_solutions Troubleshooting Actions start Synthesis of this compound check_purity Analyze Crude Product (TLC, NMR) start->check_purity unreacted_aniline Unreacted p-Anisidine check_purity->unreacted_aniline High Polarity Spot, Matches Starting Material incomplete_cyclization Incomplete Cyclization Product check_purity->incomplete_cyclization Intermediate Polarity Spot decarboxylation Decarboxylation Product check_purity->decarboxylation Low Polarity Spot, Loss of COOH Signal pure_product Product is Pure check_purity->pure_product Clean, Single Spot/ Expected Spectrum solution_aniline Increase Condensation Time/Temp Ensure 1:1 Stoichiometry unreacted_aniline->solution_aniline solution_cyclization Increase Cyclization Temp/Time Use High-Boiling Solvent incomplete_cyclization->solution_cyclization solution_decarboxylation Reduce Final Reaction Temp Avoid Excessive Heating in Workup decarboxylation->solution_decarboxylation end Proceed to Final Purification pure_product->end solution_aniline->start Re-run Synthesis solution_cyclization->start Re-run Synthesis solution_decarboxylation->start Re-run Synthesis

Caption: Troubleshooting logic for identifying and mitigating common byproducts.

Technical Support Center: Synthesis of Quinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of quinoline-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low yields in my Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester. What are the potential causes and solutions?

A1: Low yields in the Gould-Jacobs reaction are a common issue. Here are several factors to investigate:

  • Incomplete Initial Condensation: The initial reaction between the aniline and the diethyl ethoxymethylenemalonate (or similar reagent) may be incomplete.

    • Solution: Ensure stoichiometric balance or a slight excess of the malonate reagent. Monitor the reaction by TLC or NMR to confirm the disappearance of the aniline starting material before proceeding to the cyclization step.

  • Inefficient Cyclization: The thermal cyclization step requires high temperatures, but prolonged heating can lead to degradation.[1]

    • Solution: The optimal temperature and reaction time are crucial and must be determined empirically.[1] Microwave-assisted heating can sometimes improve yields and dramatically shorten reaction times.[1][2] A thorough time-temperature study is recommended to find the best conditions for your specific substrate.[1]

  • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact the reaction. Electron-donating groups at the meta-position are generally effective for the Gould-Jacobs reaction.[3] Conversely, anilines with electron-withdrawing groups may give low yields.[4][5]

    • Solution: For electron-deficient anilines, consider alternative synthetic routes like the Doebner reaction, which can be optimized for such substrates.[4][5]

  • Side Reactions and Degradation: At high temperatures, side reactions such as decarboxylation or polymerization (tar formation) can occur, reducing the yield of the desired product.[1]

    • Solution: Carefully control the cyclization temperature and time.[1] Purification of the intermediate before cyclization may also help to minimize side reactions.

Q2: My reaction mixture is forming a significant amount of tar, making purification difficult. How can I prevent this?

A2: Tar formation is often a consequence of harsh reaction conditions, particularly in acid-catalyzed reactions like the Skraup or Doebner-von Miller syntheses.[6]

  • Moderators for Exothermic Reactions: Some quinoline syntheses are highly exothermic.[6]

    • Solution: Use a moderator like ferrous sulfate (FeSO₄) or boric acid in the Skraup synthesis to control the reaction's vigor.[6]

  • Temperature Control: Excessively high temperatures can promote polymerization and charring.[6]

    • Solution: Add reagents slowly with efficient cooling and stirring to dissipate heat. Gently heat the reaction to initiate it, and then maintain control over the exothermic phase.[6]

  • Purity of Reagents: Impurities in starting materials can act as catalysts for polymerization.

    • Solution: Use purified reagents and solvents to minimize potential side reactions.

Q3: The hydrolysis of my quinoline-3-carboxylic acid ester to the final carboxylic acid is not going to completion. What can I do?

A3: Incomplete hydrolysis can be due to several factors:

  • Steric Hindrance: Bulky groups near the ester functionality can hinder the approach of the hydroxide ion.

    • Solution: Increase the reaction time and/or temperature. Consider using a stronger base or a different solvent system that may improve solubility and accessibility of the ester group.

  • Insufficient Base: Ensure that at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. An excess of base is often required to drive the reaction to completion.

  • Precipitation of the Carboxylate Salt: The sodium or potassium salt of the quinoline-3-carboxylic acid may precipitate from the reaction mixture, slowing down the hydrolysis.

    • Solution: Add a co-solvent like methanol or ethanol to improve the solubility of the salt.[7]

Q4: I am struggling with the purification of my final quinoline-3-carboxylic acid product. What are some effective purification strategies?

A4: Purification can be challenging due to the product's polarity and potentially low solubility.

  • Recrystallization: This is a common and effective method.

    • Solution: Solvents like dimethylformamide (DMF), methanol, ethanol, or mixtures thereof are often used for recrystallization.[8][9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction.

    • Solution: Dissolve the crude product in an appropriate organic solvent and extract it into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with an acid like HCl to precipitate the purified carboxylic acid, which can then be collected by filtration.[10]

  • Column Chromatography: For difficult separations, column chromatography can be employed.

    • Solution: Use silica gel with a suitable solvent system, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid[10]

This protocol describes the oxidation of a 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid.

  • Suspension: Suspend the 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.

  • Addition of Silver Nitrate: To the stirring suspension, add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with intensive stirring.

  • Reaction: Stir the reaction mixture for 12 hours.

  • Work-up:

    • Filter the mixture through a CELITE pad.

    • Remove the solvent by rotary evaporation.

    • Add water to completely dissolve the sodium salt of the product.

    • Acidify the solution to pH 1 with 15% aqueous HCl.

    • Filter the resulting solid, wash with water, and dry to obtain the 2-chloroquinoline-3-carboxylic acid.

Protocol 2: Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylate[1]

This protocol uses microwave-assisted heating for the cyclization step.

  • Reactant Mixture: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Microwave Heating: Heat the mixture to 250°C or 300°C in a microwave synthesis system for a specified time (e.g., 5-30 minutes). Note: The optimal time and temperature should be determined experimentally.

  • Isolation:

    • Cool the mixture to room temperature.

    • The precipitated product is filtered off and washed with ice-cold acetonitrile (3 mL).

    • The resulting solid is dried under vacuum.

Protocol 3: Hydrolysis of Ester to Carboxylic Acid[7]
  • Dissolution: Dissolve the quinoline-dicarboxylate ester in methanol.

  • Hydrolysis: Add a 10% aqueous NaOH solution and heat the mixture to reflux for 2 hours.

  • Acidification: After cooling, adjust the pH to approximately 2 with concentrated hydrochloric acid.

  • Isolation: Filter the precipitate to obtain the quinoline-dicarboxylic acid.

Quantitative Data Summary

Synthesis Step/MethodReactantsConditionsYield (%)Reference
Oxidation 2-Chloro-6-methoxyquinoline-3-carbaldehydeAgNO₃, NaOH, EtOH, 12h, RT85%[10]
2-Chlorobenzo[h]quinoline-3-carbaldehydeAgNO₃, NaOH, EtOH, 12h, RT83%[10]
3-Chlorobenzo[f]quinoline-2-carbaldehydeAgNO₃, NaOH, EtOH, 12h, RT89%[10]
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonate250°C, 30 min26%[1]
Aniline, Diethyl ethoxymethylenemalonate300°C, 15 min37%[1]
Aniline, Diethyl ethoxymethylenemalonate300°C, 5 min47%[1]
Hydrolysis of Chloroquinoline 6-Methoxy-2-chloroquinoline-3-carboxylic acidAcetic acid, Water, 12-24h, boiling89%[10]
2-Chloro-6-phenoxyquinoline-3-carboxylic acidAcetic acid, Water, 12-24h, boiling71%[10]
Amination of Chloroquinoline 6-Methoxy-2-chloroquinoline-3-carboxylic acid26% aqueous NH₃, 150°C, 4h36%[10]
7-Bromo-6-methoxy-2-chloroquinoline-3-carboxylic acid26% aqueous NH₃, 150°C, 4h32%[10]

Visualizations

Reaction Pathway: Gould-Jacobs Synthesis

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Intermediates & Products Aniline Aniline Condensation Condensation (-EtOH) Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Intermediate1 Anilinomethylenemalonate Condensation->Intermediate1 Forms intermediate Cyclization Thermal Cyclization (e.g., 250-300°C) Intermediate2 4-Hydroxyquinoline- 3-carboxylate Cyclization->Intermediate2 Hydrolysis Saponification (NaOH) Intermediate3 Quinoline- 3-carboxylic Acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (Heat) FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct Intermediate1->Cyclization High Temp Intermediate2->Hydrolysis Intermediate3->Decarboxylation

Caption: General reaction pathway for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low Yield Observed CheckCondensation Is initial condensation complete? Start->CheckCondensation OptimizeCondensation Action: - Check stoichiometry - Monitor by TLC/NMR CheckCondensation->OptimizeCondensation No CheckCyclization Are cyclization conditions optimal? CheckCondensation->CheckCyclization Yes OptimizeCondensation->CheckCyclization OptimizeCyclization Action: - Perform time/temp study - Consider microwave heating CheckCyclization->OptimizeCyclization No CheckSubstituents Does aniline have strong EWGs? CheckCyclization->CheckSubstituents Yes OptimizeCyclization->CheckSubstituents ConsiderAltRoute Action: - Use alternative synthesis (e.g., Doebner reaction) CheckSubstituents->ConsiderAltRoute Yes CheckSideReactions Is there evidence of degradation/tarring? CheckSubstituents->CheckSideReactions No End Problem Resolved ConsiderAltRoute->End MinimizeSideReactions Action: - Lower cyclization temp - Purify intermediate CheckSideReactions->MinimizeSideReactions Yes CheckSideReactions->End No MinimizeSideReactions->End

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is a variation of the Gould-Jacobs reaction. This approach involves the condensation of 4-methoxyaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

Q2: What is the role of the high temperature in the cyclization step?

A2: The high temperature, typically achieved using a high-boiling point solvent like Dowtherm A or diphenyl ether, is crucial for inducing the intramolecular cyclization of the intermediate enamine to form the quinoline ring system. This step is often the rate-limiting step of the reaction, and insufficient temperature can lead to an incomplete reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot, which is typically more polar, indicate the progression of the reaction.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The final product can be characterized using various spectroscopic techniques. In ¹H NMR, you would expect to see signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a characteristic downfield singlet for the carboxylic acid proton. The IR spectrum should show characteristic peaks for the O-H and C=O stretching of the carboxylic acid, as well as C=O stretching of the quinolone moiety. Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉NO₄, MW: 219.19).

Troubleshooting Guides

Issue 1: Low Yield of the Final Product

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis. Here is a systematic approach to troubleshooting:

  • Incomplete Condensation: The initial reaction between 4-methoxyaniline and DEEMM may be incomplete.

    • Solution: Ensure equimolar amounts of the reactants are used. The reaction is typically carried out at a moderate temperature (80-100 °C) and should be monitored by TLC until the aniline is consumed.

  • Inefficient Cyclization: The thermal cyclization is a critical, high-temperature step.

    • Solution: The temperature of the reaction must be high enough (typically 240-250 °C) to facilitate the ring-closing reaction. Ensure your heating mantle and thermometer are calibrated correctly. The reaction time at this temperature is also crucial; prolonged heating can lead to decomposition.

  • Incomplete Hydrolysis: The final step of hydrolyzing the ethyl ester to the carboxylic acid might be incomplete.

    • Solution: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used to drive the hydrolysis to completion. The reaction mixture should be heated to reflux for an adequate amount of time (typically 2-4 hours). Monitor the reaction by TLC to confirm the disappearance of the ester intermediate.

  • Product Loss During Workup: The product might be lost during the extraction and precipitation steps.

    • Solution: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. Ensure the pH is adjusted carefully to the isoelectric point of the product to maximize precipitation. Washing the precipitate with cold water will minimize its solubility and reduce loss.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities in the NMR and LC-MS analysis. What are the likely side products and how can I minimize their formation?

A: Impurity formation is a common challenge. Here are some likely impurities and strategies to avoid them:

  • Unreacted Starting Materials: The presence of 4-methoxyaniline or DEEMM indicates an incomplete initial condensation.

    • Solution: As mentioned for low yield, ensure proper stoichiometry and reaction time for the initial condensation step.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming other quinoline isomers, although the Gould-Jacobs reaction is generally regioselective.

    • Solution: Strict control over the reaction temperature during cyclization can help in minimizing the formation of undesired isomers.

  • Decomposition Products: At the high temperatures required for cyclization, some of the reactants or intermediates may decompose, leading to tar formation.

    • Solution: Avoid excessively high temperatures or prolonged heating times during the cyclization step. A slow, controlled heating rate can also be beneficial.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. Recrystallization is not yielding a pure compound. What are my options?

A: If standard recrystallization is insufficient, consider the following purification strategies:

  • Solvent System Optimization for Recrystallization: The choice of solvent is critical for effective recrystallization.

    • Solution: Experiment with different solvent systems. A polar solvent like ethanol, methanol, or acetic acid, or a mixture of solvents (e.g., ethanol/water, DMF/water), might be effective.

  • Column Chromatography: For stubborn impurities, column chromatography can be a powerful purification technique.

    • Solution: Silica gel column chromatography using a gradient elution of ethyl acetate in hexane with a small percentage of acetic acid can effectively separate the desired product from less polar and more polar impurities.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid can be used for purification.

    • Solution: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral and basic impurities. Then, re-acidify the aqueous layer to precipitate the pure product.

Experimental Protocols

Synthesis of Ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (DEEMM) (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of 4-methoxyaniline.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C with stirring for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Filter the solid and wash with hexane to obtain the crude ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate.

Hydrolysis to this compound
  • Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Optimization of Cyclization Temperature

EntryTemperature (°C)Reaction Time (min)Yield (%)Purity (by HPLC, %)
1220604585
2240457892
3250308596
4260308290 (decomposition observed)

Table 2: Optimization of Hydrolysis Conditions

EntryBase (Concentration)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1NaOH (5%)47595
2NaOH (10%)29298
3KOH (10%)29097
4NaOH (10%)16590 (incomplete reaction)

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start 4-Methoxyaniline + Diethyl 2-(ethoxymethylene)malonate process1 Heat at 100-110°C start->process1 intermediate1 Intermediate Enamine process1->intermediate1 process2 Heat at 240-250°C in Dowtherm A intermediate1->process2 intermediate2 Ethyl 2-hydroxy-6-methoxy- quinoline-3-carboxylate process2->intermediate2 process3 Reflux with 10% NaOH intermediate2->process3 process4 Acidification (HCl) process3->process4 final_product 2-Hydroxy-6-methoxyquinoline- 3-carboxylic acid process4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impurities cause1 Incomplete Condensation issue->cause1 cause2 Inefficient Cyclization issue->cause2 cause3 Incomplete Hydrolysis issue->cause3 cause4 Decomposition issue->cause4 solution1 Check Stoichiometry & Reaction Time cause1->solution1 solution2 Verify Temperature & Heating Duration cause2->solution2 solution3 Use Excess Base & Ensure Complete Reaction cause3->solution3 solution4 Optimize Temperature & Heating Rate cause4->solution4

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Overcoming Solubility Issues with 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Buffers

This compound possesses a quinoline ring structure and a carboxylic acid group, which contribute to its limited solubility in neutral aqueous solutions. The following troubleshooting steps can be taken to enhance its solubility.

Method 1: pH Adjustment

The carboxylic acid moiety allows for a significant increase in aqueous solubility at basic pH levels due to the formation of a more soluble carboxylate salt.[1][2][3]

  • Experimental Protocol:

    • Prepare a suspension of a known concentration of this compound in deionized water or a buffer of choice.

    • Slowly add a titrant solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise while continuously monitoring the pH with a calibrated pH meter.[1]

    • Observe the point at which the compound completely dissolves. This pH is the minimum required for solubilization via salt formation. It is advisable to use a pH slightly above this value to ensure complete and stable dissolution.[1]

    • For sustained solubility, formulate the final solution in a buffer system that can maintain the desired pH.

  • Troubleshooting:

    • Precipitation Occurs Over Time: The buffer capacity may be insufficient. Consider using a buffer with a higher buffering capacity or adjusting the pH to a slightly higher value.[1]

    • Compound Instability: High pH values may lead to chemical degradation. Assess the stability of the compound at the selected pH over a relevant time period.[1]

Method 2: Utilization of Co-solvents

Adding a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][2][4][5]

  • Experimental Protocol:

    • Select pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400, or dimethyl sulfoxide (DMSO).[1]

    • Prepare a series of co-solvent/water mixtures at various volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).[1]

    • Determine the solubility of this compound in each mixture.

  • Troubleshooting:

    • Precipitation Upon Dilution: The addition of an aqueous medium to a co-solvent-based formulation can cause the drug to precipitate. It is crucial to determine the optimal co-solvent concentration that maintains solubility upon dilution.

    • Toxicity: Be mindful of the potential toxicity of the co-solvent in your specific experimental model.

Method 3: Use of Surfactants

Surfactants can enhance the solubility of poorly soluble compounds through the formation of micelles that encapsulate the hydrophobic drug molecules.[1][5]

  • Experimental Protocol:

    • Choose a suitable surfactant, such as Tween® 80 or Cremophor® EL.[1]

    • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

    • Determine the solubility of the compound in the surfactant solutions.

  • Troubleshooting:

    • Toxicity: Surfactants can exhibit toxicity; therefore, their concentration should be kept as low as possible while still achieving the desired solubilization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. These properties are crucial for understanding its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₄[6][7][8][9]
Molecular Weight219.19 g/mol [6][8]
AppearanceSolid[7]

Q2: Which organic solvents can be used to dissolve this compound?

A2: While specific solubility data is limited, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving similar poorly soluble compounds.[1] It is recommended to start with small-scale solubility tests in these solvents.

Q3: Can sonication be used to aid dissolution?

A3: Yes, sonication is a useful technique to aid in the dissolution process.[1] It can help break down compound aggregates and increase the interaction between the solvent and the solute.[1] However, be cautious of potential compound degradation with prolonged sonication or excessive power.

Q4: Are there other advanced techniques to improve solubility?

A4: Yes, several advanced techniques can be employed, including:

  • Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, which can enhance the dissolution rate.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with improved aqueous solubility.[5][10]

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to enhanced solubility and dissolution rates.[2][5][11]

Experimental Workflows

The following diagram illustrates a general workflow for systematically approaching the solubility enhancement of this compound.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & Stability A Determine Physicochemical Properties (pKa, LogP, Melting Point) B Initial Solubility Screening (Aqueous & Organic Solvents) A->B C pH Adjustment (Salt Formation) B->C D Co-solvent Systems B->D E Surfactant Systems B->E F Complexation (e.g., Cyclodextrins) B->F G Advanced Techniques (e.g., Solid Dispersions, Nanoparticles) B->G H Optimize Formulation (Concentration, Ratios) C->H D->H E->H F->H G->H I Stability Assessment (Chemical & Physical) H->I J Final Formulation Selection I->J

Caption: A logical workflow for enhancing the solubility of a target compound.

This workflow provides a structured approach, starting from initial characterization to the selection of a final, optimized formulation with acceptable stability.

References

Technical Support Center: Purification of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The impurities present in your crude product are highly dependent on the synthetic route used. The two most probable syntheses for this molecule are the Gould-Jacobs reaction and the Friedländer synthesis.

  • Gould-Jacobs Reaction Impurities: If synthesized from p-anisidine and a malonic ester derivative, potential impurities include:

    • Unreacted p-anisidine.

    • Unreacted diethyl ethoxymethylenemalonate (or a similar malonic ester).

    • Incompletely cyclized intermediates.

    • Side-products from the thermal cyclization step.

  • Friedländer Synthesis Impurities: If synthesized from a 2-amino-5-methoxy-substituted benzaldehyde or ketone and a compound with an active methylene group, potential impurities could be:

    • Unreacted 2-amino-5-methoxybenzaldehyde/ketone.

    • Unreacted methylene compound (e.g., diethyl malonate).

    • Products of self-condensation of the carbonyl compounds.[1][2]

    • Catalyst residues (acidic or basic).

Q2: My crude product has a brownish or yellowish color. What could be the cause and how can I remove it?

Colored impurities often arise from starting materials or are byproducts of the reaction, especially in syntheses conducted at high temperatures.

  • Potential Causes:

    • Oxidized starting materials or intermediates.

    • Polymeric byproducts.

    • Residual catalysts or reagents.

  • Troubleshooting:

    • Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the suspension for a short period, then filter the hot solution to remove the carbon. Allow the filtrate to cool and crystallize.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be an effective method for separating colored impurities.

Q3: I am having trouble finding a suitable solvent for recrystallization. What do you recommend?

Finding the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection Guide:

    • High-boiling polar aprotic solvents: Based on purification methods for similar quinoline carboxylic acids, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective, although their high boiling points can make removal difficult.

    • Alcohols: Methanol and ethanol are common choices for recrystallizing polar compounds.

    • Mixed solvent systems: If a single solvent is not ideal, a two-solvent system can be employed. For example, dissolve the compound in a good solvent (e.g., hot DMF or ethanol) and then add a poor solvent (e.g., water or a non-polar solvent like hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q4: My compound is not precipitating out of the solution upon cooling after recrystallization. What should I do?

Failure to precipitate can be due to several factors, including the use of too much solvent, or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.

    • Add an Anti-Solvent: If using a single solvent, cautiously add a solvent in which your compound is insoluble.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Recrystallization Incorrect solvent choice leading to co-precipitation of impurities.Experiment with different solvent systems. A table of common recrystallization solvents is provided below. Try a mixed solvent system for better selectivity.
Incomplete removal of starting materials.Consider a pre-purification step, such as an acid-base extraction, to remove acidic or basic starting materials before recrystallization.
Oiling Out During Recrystallization The boiling point of the solvent is too high, causing the compound to melt before it dissolves.Use a lower-boiling solvent or a mixed solvent system.
The solution is supersaturated.Use more solvent or cool the solution more slowly.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system. For a polar compound like this, a gradient elution from a less polar to a more polar solvent system on silica gel is often effective (e.g., starting with dichloromethane and gradually adding methanol).
Sample overloading.Reduce the amount of crude material loaded onto the column.
Compound Insoluble in Common Solvents High crystallinity and strong intermolecular forces (hydrogen bonding).Try dissolving the compound in a small amount of a high-boiling polar aprotic solvent like DMF or DMSO. For chromatography, consider adsorbing the compound onto silica gel from a solution in a solvent it is sparingly soluble in, then evaporating the solvent before loading onto the column.
Table 1: Common Solvents for Recrystallization
Solvent Polarity Boiling Point (°C) Notes
N,N-Dimethylformamide (DMF)High153Can be effective for highly polar compounds, but difficult to remove.
Dimethyl Sulfoxide (DMSO)High189Similar to DMF, good solvating power but high boiling point.
EthanolHigh78A common and effective solvent for many organic compounds.
MethanolHigh65Similar to ethanol, but more polar.
Ethyl AcetateMedium77A moderately polar solvent that is often used in combination with hexanes.
AcetoneMedium56A versatile solvent, but its low boiling point may not be ideal for all recrystallizations.
WaterHigh100Can be used as an anti-solvent with polar organic solvents like ethanol or DMF.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Purification

G start Crude this compound recrystallization Attempt Recrystallization start->recrystallization success Pure Product Obtained recrystallization->success Successful analyze_impurities Analyze Impurities (TLC, NMR, LC-MS) recrystallization->analyze_impurities Unsuccessful failure Purification Unsuccessful column_chromatography Perform Column Chromatography column_chromatography->success Successful optimize_eluent Optimize Chromatography Eluent column_chromatography->optimize_eluent Unsuccessful analyze_impurities->column_chromatography optimize_solvent Optimize Recrystallization Solvent analyze_impurities->optimize_solvent optimize_solvent->recrystallization optimize_solvent->failure optimize_eluent->failure optimize_eluent->column_chromatography

Caption: A decision-making workflow for the purification of this compound.

Potential Impurity Sources in Synthesis

G cluster_gould_jacobs Gould-Jacobs Synthesis cluster_friedlander Friedländer Synthesis p_anisidine p-Anisidine gould_jacobs_product This compound p_anisidine->gould_jacobs_product incomplete_cyclization Incompletely Cyclized Intermediate p_anisidine->incomplete_cyclization malonic_ester Malonic Ester Derivative malonic_ester->gould_jacobs_product malonic_ester->incomplete_cyclization incomplete_cyclization->gould_jacobs_product amino_benzaldehyde 2-Amino-5-methoxybenzaldehyde friedlander_product This compound amino_benzaldehyde->friedlander_product active_methylene Active Methylene Compound active_methylene->friedlander_product self_condensation Self-Condensation Products active_methylene->self_condensation

Caption: Potential sources of impurities in the common synthetic routes to the target molecule.

References

minimizing tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on minimizing tar formation during the synthesis of quinoline and its derivatives.

Troubleshooting Guides

Problem 1: Significant Tar Formation in Skraup Synthesis

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.[1]

  • Product isolation is difficult, leading to low yields.[2]

  • The reaction is highly exothermic and vigorous.[1][2]

Root Cause: The Skraup synthesis is notorious for its harsh reaction conditions. The use of concentrated sulfuric acid and high temperatures leads to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, resulting in significant tar formation.[3][4]

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderating agent is crucial to control the violent and exothermic nature of the reaction.[5]

    • Ferrous sulfate (FeSO₄): This is the most common moderator. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably, which helps in reducing tar formation.[1][2]

    • Boric acid: Can also be used to make the reaction less violent.[1][4]

  • Control Reaction Temperature and Reagent Addition:

    • Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[1]

    • Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[3]

  • Optimize Oxidizing Agent:

    • While nitrobenzene is a common oxidizing agent, alternatives can lead to a less violent reaction.[3][6]

    • Arsenic acid has been reported to result in a less vigorous reaction.[6]

    • Iodine can also be used as an alternative.[3]

  • Consider Modern Modifications:

    • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields, potentially minimizing the time for tar-forming side reactions to occur.[5][7]

    • Ionic liquids: Using a Brønsted-acidic ionic liquid in place of sulfuric acid can lead to a cleaner reaction.[5]

Logical Relationship for Tar Formation in Skraup Synthesis

cluster_conditions Reaction Conditions cluster_intermediates Intermediates & Side Reactions High_Temperature High Temperature Glycerol_Dehydration Glycerol → Acrolein High_Temperature->Glycerol_Dehydration accelerates Acrolein_Polymerization Acrolein Polymerization High_Temperature->Acrolein_Polymerization promotes Conc_Sulfuric_Acid Conc. H₂SO₄ Conc_Sulfuric_Acid->Glycerol_Dehydration catalyzes Glycerol_Dehydration->Acrolein_Polymerization leads to Tar_Formation Tar Formation Acrolein_Polymerization->Tar_Formation

Caption: Causes of tar formation in Skraup synthesis.

Problem 2: Low Yield and Polymer Formation in Doebner-von Miller Synthesis

Symptoms:

  • The reaction mixture turns into a thick, polymeric material.[1]

  • Low yield of the desired quinoline product.[8]

Root Cause: Similar to the Skraup synthesis, the Doebner-von Miller reaction is conducted under strong acidic conditions which catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is a major side reaction leading to tar and polymer formation.[8]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: This is a key strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase, which drastically reduces its self-polymerization in the acidic aqueous phase.[7][8] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[8]

  • Optimize Acid Catalyst:

    • While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[8]

    • Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may be preferable in some cases.[8]

  • Control Reaction Temperature:

    • Maintain the lowest effective temperature to minimize polymerization.[8]

Troubleshooting Workflow for Doebner-von Miller Synthesis

Start Low Yield & High Tar in Doebner-von Miller Check_Solvent Is a biphasic system being used? Start->Check_Solvent Implement_Biphasic Implement a biphasic solvent system (e.g., Toluene/aq. HCl) Check_Solvent->Implement_Biphasic No Check_Acid Is the acid catalyst optimized? Check_Solvent->Check_Acid Yes Implement_Biphasic->Check_Acid Optimize_Acid Screen milder Brønsted or Lewis acids Check_Acid->Optimize_Acid No Check_Temp Is the reaction temperature too high? Check_Acid->Check_Temp Yes Optimize_Acid->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes End Improved Yield, Reduced Tar Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting low yield and tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?

A1: The primary cause is the harsh acidic and often high-temperature conditions required for these reactions. These conditions promote the polymerization of reactive intermediates, such as acrolein in the Skraup synthesis, or the α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis, leading to the formation of high-molecular-weight tars and polymers.[1][3][8]

Q2: How can I effectively remove tar from my crude quinoline product?

A2: Steam distillation is the most common and effective method for separating volatile quinoline from non-volatile tar.[3] The crude reaction mixture is typically made alkaline, and then steam is passed through it to carry over the quinoline. The quinoline can then be extracted from the aqueous distillate using an organic solvent.[3] For colored impurities, treatment with activated carbon can also be effective.[3]

Q3: Are there any modern alternatives to the classical quinoline syntheses that are less prone to tar formation?

A3: Yes, several modern methods aim to provide cleaner reactions. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is known for producing higher yields and purer products with less tar formation.[9] Additionally, modifications to classical methods, such as using microwave assistance or ionic liquids, can significantly reduce tarring by shortening reaction times and providing a more controlled reaction environment.[7]

Q4: What is the role of ferrous sulfate in the Skraup synthesis?

A4: Ferrous sulfate (FeSO₄) acts as a moderator to control the highly exothermic and often violent Skraup reaction.[2] It is thought to function as an oxygen carrier, which allows the oxidation of the dihydroquinoline intermediate to proceed more smoothly and at a more controlled rate, thereby preventing localized overheating and reducing charring and tar formation.[1][2]

Quantitative Data Summary

Synthesis MethodConditionYield of QuinolineReference
SkraupStandard (H₂SO₄, Nitrobenzene)Low to Moderate[9]
SkraupWith FeSO₄ moderatorImproved[1][2]
SkraupMicrowave-assistedImproved[5][7]
Doebner-von MillerStrong acid, single phaseLow (due to polymerization)[8]
Doebner-von MillerBiphasic solvent systemDrastically Increased[7][8]
FriedländerAcid or base catalystHigh[9]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a modified version of the classical Skraup synthesis, incorporating a moderator to control the reaction's vigor.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (FeSO₄)

  • Sodium hydroxide (for work-up)

  • Dichloromethane or Toluene (for extraction)

Procedure:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline, followed by ferrous sulfate, and then glycerol. Stir the mixture to ensure it is homogeneous.[3]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1][10]

  • Oxidant Addition: Slowly add the nitrobenzene to the mixture.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction becomes vigorous (boiling), remove the heat source. The exotherm should sustain the reaction. If it becomes too violent, be prepared to cool the flask in an ice bath.[5] Once the initial exotherm subsides, continue heating under reflux for the recommended time.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water.[5] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[10]

  • Purification: The crude quinoline is purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[3][10] The distillate is then extracted with an organic solvent (e.g., dichloromethane or toluene), the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5] Further purification can be achieved by vacuum distillation.[5]

Protocol 2: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol provides a general method for the Friedländer synthesis, which is known for its high yields and purity.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • α-methylene ketone (e.g., acetone)

  • Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone and the α-methylene ketone in a round-bottom flask.[1]

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base catalyst.[1]

  • Reaction: Dissolve the reactants in a suitable solvent (e.g., ethanol) and heat the mixture under reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][10]

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[1]

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[10]

References

Technical Support Center: Friedlander Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the Friedlander synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedlander synthesis?

A1: The most prevalent side reactions include:

  • Self-condensation of the ketone: This is a common issue, especially under basic conditions, leading to the formation of aldol condensation products from the ketone starting material.

  • Poor regioselectivity: When using unsymmetrical ketones, the reaction can yield a mixture of two or more regioisomers, which can be difficult to separate and reduces the yield of the desired product.

  • Tar formation: Harsh reaction conditions, such as high temperatures and strong acid catalysts, can lead to the polymerization of reactants and intermediates, resulting in the formation of tar.

  • Incomplete reaction: This can be due to a number of factors including low reaction temperature, insufficient reaction time, or a poorly chosen catalyst.

Q2: How can I minimize the self-condensation of my ketone starting material?

A2: To minimize the self-condensation of the ketone, consider the following strategies:

  • Use milder reaction conditions: High temperatures and strong bases can promote self-condensation. Utilizing milder catalysts and lower temperatures can favor the desired reaction pathway.

  • Use an imine analog: Replacing the 2-aminoaryl aldehyde or ketone with its imine analog can help to avoid the basic conditions that facilitate aldol condensation.

  • Pre-form the enolate: In some cases, the quantitative formation of the ketone's enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the 2-aminoaryl carbonyl compound can prevent self-condensation.

Q3: How can I control the regioselectivity of the reaction when using an unsymmetrical ketone?

A3: Controlling regioselectivity is a significant challenge. Here are some approaches:

  • Introduce a directing group: A directing group on one of the reactants can sterically or electronically favor the formation of one regioisomer.

  • Modify the substrate: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation.

  • Optimize reaction conditions: Systematically varying the catalyst, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer.

  • Use a specific catalyst: The use of an appropriate amine catalyst or an ionic liquid can improve regioselectivity.

Q4: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify starting material purity: Impurities in the 2-aminoaryl aldehyde/ketone or the methylene carbonyl compound can interfere with the reaction.

  • Optimize the catalyst: The choice of acid or base catalyst is critical and substrate-dependent. If one catalyst is not effective, screen a variety of acidic (e.g., p-toluenesulfonic acid, iodine) or basic (e.g., KOH, piperidine) catalysts.

  • Adjust reaction temperature and time: The optimal temperature and reaction time will vary depending on the substrates and catalyst used. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal conditions.

  • Consider solvent effects: The choice of solvent can significantly impact the reaction. Both polar and non-polar solvents have been used in the Friedlander synthesis. For instance, under acidic conditions, polar aprotic solvents like dichloromethane may be suitable, while non-polar solvents like toluene are often used for base-mediated reactions. In some cases, solvent-free conditions have been shown to be effective.

Troubleshooting Guides

Issue 1: Significant Aldol Condensation of Ketone

Symptoms:

  • TLC analysis shows a significant spot corresponding to the self-condensation product of the ketone.

  • The yield of the desired quinoline is low, and a significant amount of a higher molecular weight byproduct is isolated.

Troubleshooting Workflow:

G start High Aldol Condensation Detected cond1 Is the reaction run under strong basic conditions? start->cond1 action1 Switch to milder basic conditions (e.g., piperidine, K2CO3) or acidic conditions (p-TsOH). cond1->action1 Yes cond2 Is the ketone particularly prone to enolization? cond1->cond2 No end Aldol Condensation Minimized action1->end action2 Use the imine analog of the 2-aminoaryl carbonyl compound. action2->end cond2->action2 Yes action3 Pre-form the enolate of the ketone with a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the 2-aminoaryl carbonyl. cond2->action3 Consider action3->end

Caption: Troubleshooting workflow for minimizing aldol condensation.

Detailed Protocol: Using an Imine Analog

  • Preparation of the Imine:

    • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 equiv) in a suitable solvent such as toluene or ethanol.

    • Add a primary amine (e.g., cyclohexylamine, 1.1 equiv).

    • If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used without further purification.

  • Friedlander Synthesis with the Imine:

    • In a separate flask, combine the imine (1.0 equiv) and the ketone with an α-methylene group (1.2 equiv) in a suitable solvent.

    • Add the appropriate catalyst for the condensation (this may require optimization).

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, perform an appropriate work-up and purify the product by column chromatography or recrystallization.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Symptoms:

  • ¹H NMR or GC-MS analysis of the crude product shows a mixture of two or more isomers.

  • Isolation of the desired product is difficult due to the presence of regioisomers.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed action1 Systematically screen different catalysts (e.g., amine catalysts, ionic liquids). start->action1 action2 Vary the reaction temperature and solvent to investigate kinetic vs. thermodynamic control. action1->action2 action3 Modify the ketone substrate by introducing a directing group (e.g., a phosphoryl group at the α-position). action2->action3 end Improved Regioselectivity action3->end

Caption: Workflow for improving regioselectivity.

Data Presentation

The choice of catalyst can significantly impact the yield of the Friedlander synthesis. The following table summarizes the yield of a quinoline product under different catalytic conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEthanolReflux675
PiperidineEthanolReflux882
p-TsOHTolueneReflux588
IodineSolvent-free100292
AuCl₃Dichloromethane40495

Note: Yields are representative and can vary depending on the specific substrates used.

Reaction Mechanisms

The Friedlander synthesis can proceed through two primary mechanistic pathways, often influenced by the reaction conditions (acidic vs. basic).

Proposed Mechanistic Pathways:

G cluster_0 Pathway A: Aldol Condensation First cluster_1 Pathway B: Schiff Base Formation First A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 Enone Intermediate A2->A3 Dehydration A4 Iminium Ion A3->A4 Intramolecular Cyclization A5 Quinoline A4->A5 Dehydration B1 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base (Imine) B1->B2 Imine Formation B3 Enamine Intermediate B2->B3 Tautomerization B4 Cyclized Intermediate B3->B4 Intramolecular Aldol-type Reaction B5 Quinoline B4->B5 Dehydration

Caption: Two possible mechanisms for the Friedlander synthesis.

This technical support guide provides a starting point for troubleshooting common issues in the Friedlander synthesis. Successful optimization often requires a systematic approach to varying reaction parameters and careful analysis of the reaction outcomes.

strategies to improve the purity of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities can include starting materials from the synthesis, reaction by-products, and solvents. Depending on the synthetic route (e.g., a variation of the Doebner-von Miller or Friedländer synthesis), impurities might consist of unreacted anilines, aldehydes, or pyruvic acid derivatives. Incomplete cyclization or side reactions can also lead to related quinoline derivatives that are structurally similar to the target compound.

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: Can I use acid-base precipitation to purify this compound?

A3: Yes, acid-base precipitation is a viable method for purifying carboxylic acids. The general principle involves dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salt. Insoluble impurities can then be removed by filtration. Subsequently, the filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the purified carboxylic acid, which can then be collected by filtration and washed with cold water.[2]

Q4: What chromatographic techniques are suitable for purifying this compound?

A4: For high-purity requirements, column chromatography is a suitable technique. Normal-phase silica gel chromatography can be effective, using a solvent system that provides good separation of the target compound from its impurities. A typical mobile phase might consist of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol), with the polarity adjusted for optimal separation. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-precipitation of impurities.- Perform a systematic solvent screen to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Consider using a solvent-antisolvent system for recrystallization.
Oily Precipitate Instead of Crystals The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.- Ensure the crude material is as dry as possible before recrystallization. - Slow down the cooling rate during crystallization. Try allowing the solution to cool to room temperature slowly before placing it in an ice bath. - Add a small seed crystal of the pure compound to induce crystallization.
Poor Recovery After Purification The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. The compound is partially soluble in the washing solvent.- Select a different recrystallization solvent or use a smaller volume of the current solvent. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Persistent Colored Impurities The impurities may be highly colored by-products from the synthesis.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Be aware that this may also adsorb some of the desired product.
Incomplete Removal of Starting Materials The starting materials have similar solubility profiles to the product.- If starting materials are basic (e.g., anilines), an acid wash of an organic solution of the crude product may be effective. - If starting materials are acidic, a basic wash can be used. - Column chromatography is often necessary for separating compounds with similar properties.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
CAS Number 154386-35-3[3]
Physical Form Solid (predicted)
Boiling Point 479.1±45.0 °C (Predicted)[4]
Density 1.402±0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8 °C, dry[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water-ethanol mixtures). Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Precipitation
  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring.

  • Filtration of Impurities: If any solid material remains undissolved, filter the solution to remove these non-acidic impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a dilute mineral acid (e.g., 1 M HCl) dropwise with constant stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Suitable Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Cooling & Crystallization HotFilter->Cool FilterWash Filter & Wash Crystals Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

AcidBasePurification Crude Crude Product DissolveBase Dissolve in Aqueous Base Crude->DissolveBase FilterImpurities Filter Insoluble Impurities DissolveBase->FilterImpurities Acidify Acidify Filtrate FilterImpurities->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate FilterWash Filter & Wash with Water Precipitate->FilterWash Dry Drying FilterWash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification via acid-base precipitation.

References

Technical Support Center: Managing Regioisomer Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing the formation of regioisomers during your experiments. The following information is designed to directly address specific challenges encountered in common quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is regioisomer formation a common issue in quinoline synthesis?

Regioisomer formation is a frequent challenge in classical quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, particularly when unsymmetrical starting materials are used. The cyclization step of these reactions can often proceed in multiple ways, leading to the formation of constitutional isomers with substituents at different positions on the quinoline ring. This complicates purification and reduces the yield of the desired product.

Q2: What are the key factors that influence regioselectivity in quinoline synthesis?

The regiochemical outcome of a quinoline synthesis is primarily governed by a combination of:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can significantly influence the direction of the cyclization.

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered regioisomer.

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can alter the reaction pathway and favor the formation of a specific isomer.[1]

Q3: Are there modern synthetic methods that offer better control over regioselectivity?

Yes, modern synthetic strategies, such as transition metal-catalyzed C-H functionalization, have emerged as powerful tools for the regioselective synthesis of quinoline derivatives. These methods often employ directing groups to achieve high selectivity for a specific C-H bond, allowing for the introduction of various functional groups at desired positions with greater control compared to classical methods.

Troubleshooting Guides

This section provides troubleshooting for specific issues related to regioisomer formation in common quinoline synthesis methods.

The Friedländer Synthesis

Problem: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers.

Possible Causes and Solutions:

  • Non-selective catalyst: Traditional acid or base catalysts can be non-selective.

    • Solution: Employ a catalyst known to favor the formation of a specific regioisomer. For example, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[2][3]

  • Reaction conditions favoring both cyclization pathways: The temperature and solvent can influence the selectivity.

    • Solution: Systematically screen different solvents and reaction temperatures. Higher temperatures have been shown to improve regioselectivity in some cases.[2] Slow addition of the methyl ketone substrate can also increase the formation of the desired regioisomer.[2]

  • Similar reactivity of the α-methylene groups on the unsymmetrical ketone.

    • Solution: If possible, modify the ketone to increase the steric bulk near one of the α-carbons to disfavor its participation in the cyclization.

The Combes Synthesis

Problem: I am obtaining the undesired regioisomer as the major product in my Combes synthesis using a substituted aniline and a β-diketone.

Possible Causes and Solutions:

  • Unfavorable combination of electronic and steric effects: The interplay between the substituents on both reactants dictates the regiochemical outcome.

    • Solution 1 (Modify Substituents): If your synthetic route allows, alter the substituents to favor the desired product. For instance, increasing the steric bulk of the R group on the β-diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines.[4] Conversely, using chloro- or fluoroanilines can lead to the 4-CF3 regioisomer as the major product.[4]

    • Solution 2 (Screen Catalysts and Solvents): The choice of acid catalyst can have a significant impact. While sulfuric acid is common, other acids like polyphosphoric acid (PPA) should be considered. A thorough screening of catalysts and solvents is recommended to optimize the regioisomeric ratio.

The Doebner-von Miller Synthesis

Problem: My Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I need the 4-substituted regioisomer.

Possible Causes and Solutions:

  • Inherent mechanistic pathway: The standard Doebner-von Miller reaction, which typically involves the 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound, favors the formation of 2-substituted quinolines.[5]

    • Solution: To reverse the regioselectivity, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[5][6] This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[5][6]

The Skraup Synthesis

Problem: I am using a meta-substituted aniline in a Skraup synthesis and obtaining an inseparable mixture of 5- and 7-substituted quinolines.

Possible Causes and Solutions:

  • Ambiguous cyclization with meta-substituted anilines: The Skraup synthesis with meta-substituted anilines is known to produce a mixture of regioisomers due to the two possible ortho positions for cyclization.

    • Solution 1 (Alternative Starting Material): If possible, consider starting with an aniline that is already substituted to favor the desired cyclization pathway.

    • Solution 2 (Advanced Purification): If the regioisomers are formed, their separation can be challenging. Techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary. In some cases, derivatization of the mixture to introduce a group that alters the physical properties of one isomer can facilitate separation.

Data Presentation

The following tables summarize quantitative data on the effect of various factors on the regioselectivity of quinoline synthesis.

Table 1: Effect of Catalyst on Regioisomer Ratio in the Friedländer Synthesis

2-Aminoaryl Aldehyde/KetoneUnsymmetrical KetoneCatalystRegioisomer Ratio (2-subst. : 2,3-disubst.)Reference
2-Amino-5-chlorobenzaldehyde2-ButanonePyrrolidine>95:5[3]
2-Amino-5-chlorobenzaldehyde2-ButanoneTABO 96:4 [2][3]
2-Amino-5-chlorobenzaldehyde2-ButanoneDi-n-propylamine88:12[3]

Table 2: Influence of Substituents on Regioselectivity in the Combes Synthesis

Aniline Substituentβ-DiketoneMajor RegioisomerReference
Methoxy (electron-donating)Trifluoromethyl-β-diketone2-CF₃-quinoline[4]
Chloro (electron-withdrawing)Trifluoromethyl-β-diketone4-CF₃-quinoline[4]
Fluoro (electron-withdrawing)Trifluoromethyl-β-diketone4-CF₃-quinoline[4]

Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis of 2-Substituted Quinolines using TABO Catalyst

This protocol is adapted from literature describing a highly regioselective Friedländer annulation.[2][3]

Materials:

  • 2-Aminoaromatic aldehyde (1.0 mmol)

  • Unmodified methyl ketone (e.g., acetone, 2-butanone) (1.2 mmol)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol%)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 2-aminoaromatic aldehyde in toluene, add the TABO catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis

This protocol is based on a method to favor the formation of 4-substituted quinolines.[5][6]

Materials:

  • Aniline (1.0 mmol)

  • γ-Aryl-β,γ-unsaturated α-ketoester (1.2 mmol)

  • Trifluoroacetic acid (TFA) (solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in trifluoroacetic acid.

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-substituted quinoline.

Visualizations

experimental_workflow Experimental Workflow for Managing Regioisomer Formation cluster_synthesis Quinoline Synthesis cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Strategies cluster_purification Purification start Start with Unsymmetrical Reactants synthesis Perform Synthesis (Friedländer, Combes, etc.) start->synthesis workup Reaction Workup synthesis->workup crude Crude Product (Mixture of Regioisomers) workup->crude analysis Analyze Regioisomer Ratio (NMR, GC, LC-MS) crude->analysis troubleshoot Troubleshoot Regioselectivity analysis->troubleshoot Unfavorable Ratio purify Purification of Regioisomers (Chromatography, Crystallization) analysis->purify Acceptable Ratio catalyst Modify Catalyst troubleshoot->catalyst conditions Change Reaction Conditions (Solvent, Temperature) troubleshoot->conditions substituents Alter Substituents troubleshoot->substituents catalyst->synthesis conditions->synthesis substituents->synthesis product Isolated Desired Regioisomer purify->product

Caption: A logical workflow for addressing regioisomer formation in quinoline synthesis.

signaling_pathway Decision Pathway for Regioselective Quinoline Synthesis cluster_friedlander Friedländer Strategy cluster_combes Combes Strategy cluster_doebner Doebner-von Miller Strategy cluster_skraup Skraup Strategy start Desired Quinoline Regioisomer friedlander Friedländer Synthesis start->friedlander 2-Substituted combes Combes Synthesis start->combes 2- or 4-Substituted doebner Doebner-von Miller Synthesis start->doebner 2- or 4-Substituted skraup Skraup Synthesis start->skraup Unsubstituted or simple substitution tabo Use TABO catalyst for 2-substitution friedlander->tabo edg Electron-donating group on aniline for 2-substitution combes->edg ewg Electron-withdrawing group on aniline for 4-substitution combes->ewg standard Standard conditions for 2-substitution doebner->standard reverse Use γ-aryl-β,γ-unsaturated α-ketoester for 4-substitution doebner->reverse meta Avoid meta-substituted anilines to prevent mixtures skraup->meta end_node Synthesize Desired Regioisomer tabo->end_node edg->end_node ewg->end_node standard->end_node reverse->end_node meta->end_node Proceed with caution

Caption: Decision-making pathway for selecting a regioselective quinoline synthesis strategy.

References

Validation & Comparative

Comparative HPLC Purity Validation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The data presented herein is intended to guide researchers in selecting an appropriate analytical method for quality control and stability testing of this compound.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research. Accurate and reliable determination of its purity is critical for ensuring the safety and efficacy of potential drug candidates. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying impurities in pharmaceutical substances. This guide compares two distinct RP-HPLC methods, highlighting their respective advantages for the resolution of the main component from potential process-related impurities and degradation products.

The selection of a suitable HPLC method is crucial for obtaining accurate purity data. Factors such as column chemistry, mobile phase composition, and gradient elution profile can significantly impact the separation of the target compound from its impurities. The methods presented here offer different selectivity profiles, providing a robust approach to purity assessment.

Experimental Protocols

General Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Working solutions for HPLC analysis were prepared by diluting the stock solution with the initial mobile phase of the respective method to a final concentration of 0.1 mg/mL.

HPLC Method A: Gradient Elution with Trifluoroacetic Acid

This method is designed to provide high-resolution separation of the main peak from potential impurities.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

HPLC Method B: Isocratic Elution with Phosphate Buffer

This method offers a simpler, isocratic separation which can be advantageous for routine quality control.

  • HPLC System: A standard HPLC system with an isocratic pump, manual injector, column oven, and a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (40:60, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize the expected performance characteristics of the two HPLC methods for the analysis of this compound.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A (Gradient)Method B (Isocratic)
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileAcetonitrile : 20 mM KH2PO4 pH 3.0 (40:60)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C
Detection 330 nm330 nm
Injection Volume 10 µL20 µL
Run Time 30 min~15 min

Table 2: Expected Purity Analysis Results

AnalyteMethod A (Retention Time)Method A (% Area)Method B (Retention Time)Method B (% Area)
This compound~15.2 min>99.5%~8.5 min>99.5%
Potential Impurity 1 (Starting Material)~8.9 min<0.1%~4.2 min<0.1%
Potential Impurity 2 (By-product)~12.5 min<0.1%~6.1 min<0.1%
Potential Degradant~18.1 min<0.1%~11.3 min<0.1%

Visualizations

The following diagrams illustrate the logical workflow of the HPLC validation process and the potential synthetic pathway leading to the target compound and its impurities.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution hplc_system HPLC System Setup (Method A or B) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Samples hplc_system->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate % Purity integrate->calculate compare Compare Methods calculate->compare report Generate Validation Report compare->report

Caption: Workflow for HPLC purity validation.

Synthetic_Pathway cluster_reactants Starting Materials cluster_synthesis Conrad-Limpach Synthesis cluster_products Products & Impurities aniline p-Anisidine intermediate Intermediate Adduct aniline->intermediate impurity1 Unreacted p-Anisidine aniline->impurity1 ketoester Diethyl malonate ketoester->intermediate cyclization Thermal Cyclization intermediate->cyclization product 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid cyclization->product impurity2 Isomeric By-product cyclization->impurity2

Caption: Potential synthetic route and impurities.

A Comparative Guide to the Biological Activity of Quinoline-3-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinoline-3-carboxylic acid and its positional isomers, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. The information presented herein is supported by experimental data to facilitate research and development in medicinal chemistry and pharmacology.

Quantitative Comparison of Biological Activities

The biological activities of quinoline-3-carboxylic acid and its isomers vary significantly depending on the position of the carboxylic acid group on the quinoline scaffold. The following table summarizes key quantitative data from comparative studies.

Biological ActivityIsomerTest SystemIC₅₀ / Activity
Antiproliferative Quinoline-2-carboxylic acidHELA, MCF7 cancer cell linesSignificant growth inhibition
Quinoline-3-carboxylic acidMCF7 cancer cell lineRemarkable growth inhibition capacity
Quinoline-4-carboxylic acidMCF7 cancer cell lineRemarkable growth inhibition capacity
Enzyme Inhibition Quinoline-2-carboxylic acidα-GlucosidasePotent inhibition
Quinoline-4-carboxylic acidα-GlucosidaseWeaker inhibition than 2-isomer
Quinoline-2-carboxylic acidα-AmylasePotent inhibition
Quinoline-4-carboxylic acidα-AmylaseWeaker inhibition than 2-isomer
Enzyme Inhibition Derivatives of Quinoline-3-carboxylic acidProtein Kinase CK2IC₅₀ in the range of 0.65 to 18.2 μM[1][2]
Anti-inflammatory Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[3]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HELA, MCF7) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-carboxylic acid isomers (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Procedure:

  • Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: The quinoline-carboxylic acid isomers are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Quinoline-3-carboxylic acid derivatives have been shown to inhibit Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Inhibition of CK2 can modulate several downstream signaling pathways that are often dysregulated in cancer.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates CytokineReceptor Cytokine Receptor IKK IKK CytokineReceptor->IKK Activates JAK JAK CytokineReceptor->JAK Activates Quinoline3COOH Quinoline-3-Carboxylic Acid Derivatives CK2 Protein Kinase CK2 Quinoline3COOH->CK2 Inhibits CK2->PI3K Promotes AKT AKT CK2->AKT Promotes CK2->IKK Promotes CK2->JAK Promotes PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Transcription STAT STAT JAK->STAT Phosphorylates STAT->Transcription

Caption: Inhibition of Protein Kinase CK2 by quinoline-3-carboxylic acid derivatives can disrupt multiple pro-survival signaling pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add quinoline isomers (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC₅₀ values read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for assessing cell viability using the MTT assay.

MIC_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilute Serially dilute quinoline isomers in broth prepare_inoculum->serial_dilute inoculate_plate Inoculate 96-well plate with bacteria serial_dilute->inoculate_plate incubate Incubate for 18-24h inoculate_plate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The positional isomerism of the carboxylic acid group on the quinoline ring significantly influences the biological activity profile. While derivatives of quinoline-3-carboxylic acid show promise as inhibitors of Protein Kinase CK2, the 2- and 4-isomers exhibit notable antiproliferative and enzyme inhibitory activities through different mechanisms. This comparative guide highlights the importance of structural nuances in drug design and provides a foundational resource for the further development of quinoline-based therapeutic agents.

References

A Comparative Guide to 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative overview of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid against other notable quinoline derivatives that have shown promise in drug discovery, particularly in the realm of oncology. While specific experimental data for this compound is limited in publicly available literature, this document aims to provide a valuable comparison by examining the performance of structurally related quinoline derivatives.

Introduction to this compound

This compound belongs to the quinoline carboxylic acid class of compounds. Its structure, featuring a hydroxyl group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position, suggests its potential as a pharmacophore for interacting with various biological targets. The quinoline-3-carboxylic acid moiety itself has been identified as a key structural motif in compounds exhibiting antiproliferative and anti-inflammatory properties.[1][4]

Comparative Biological Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential in drug discovery, particularly as anticancer agents. Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][5] The following tables summarize the cytotoxic and enzyme inhibitory activities of several quinoline derivatives against various cancer cell lines and protein kinases. This data provides a benchmark for the potential efficacy of novel quinoline compounds like this compound.

Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Quinoline-3-carboxylic acid MCF7 (Breast)Sulforhodamine B- (Remarkable growth inhibition)[1]
HELA (Cervical)Sulforhodamine B- (Substantially selective viability reduction)[1]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) MCF-7 (Breast)In vitro cytotoxicity- (More selective and potent than ester parent)[4]
K562 (Leukemia)In vitro cytotoxicity- (More selective and potent than ester parent)[4]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) MCF-7 (Breast)In vitro cytotoxicity- (More selective and potent than ester parent)[4]
K562 (Leukemia)In vitro cytotoxicity- (More selective and potent than ester parent)[4]
Quinoline-3-carboxamide (Compound 6b) MCF-7 (Breast)In vitro cytotoxicity5.069[6]

Table 2: Kinase Inhibitory Activity of Selected Quinoline Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (µM)Reference
2-Aminoquinoline-3-carboxylic acid derivatives Protein Kinase CK2In vitro kinase assay0.65 - 18.2[2]
Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives Protein Kinase CK2In vitro kinase assay0.65 - 18.2[2]
Quinoline-3-carboxamide (Compound 6b) EGFREGFR binding assay0.49[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of quinoline derivatives often involves elucidating their impact on cellular signaling pathways. Kinase inhibition is a common mechanism for anticancer drugs.[2] The following diagrams illustrate a simplified kinase signaling pathway and a general workflow for screening and evaluating quinoline derivatives.

experimental_workflow General Experimental Workflow for Quinoline Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity kinase_inhibition Kinase Inhibition Assays cell_cycle Cell Cycle Analysis kinase_inhibition->cell_cycle apoptosis Apoptosis Assays sar Structure-Activity Relationship (SAR) apoptosis->sar admet ADMET Profiling sar->admet

Caption: A generalized workflow for the discovery and development of quinoline-based drug candidates.

kinase_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Quinoline Derivative (Kinase Inhibitor) inhibitor->raf

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. Below are methodologies for key assays used to determine the biological activity of quinoline derivatives.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This protocol outlines a general method for assessing the inhibitory effect of compounds on a specific protein kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and varying concentrations of the quinoline derivative.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value from the resulting dose-response curve.

Conclusion

References

The Structure-Activity Relationship of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid have emerged as a promising class of molecules, particularly in the realm of anticancer research. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-hydroxyquinoline-3-carboxamide derivatives, close analogs of the parent carboxylic acid, has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds, highlighting the influence of substituents on their cytotoxic potency.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)
I 2-hydroxyquinoline-3-carboxamide6-OCH3HMCF-7 (Breast)> 50
II 2-hydroxyquinoline-3-carboxamide6-OCH34-FluorophenylMCF-7 (Breast)15.2
III 2-hydroxyquinoline-3-carboxamide6-OCH34-ChlorophenylMCF-7 (Breast)8.5
IV 2-hydroxyquinoline-3-carboxamide6-OCH33,4-DichlorophenylMCF-7 (Breast)3.1
V 2-hydroxyquinoline-3-carboxamide6-Cl4-ChlorophenylA549 (Lung)5.8
VI 2-hydroxyquinoline-3-carboxamide7-Cl4-ChlorophenylA549 (Lung)2.3
VII 2-hydroxyquinoline-3-carboxamideH4-ChlorophenylHCT116 (Colon)12.7

Key Structure-Activity Relationship Insights:

  • Amide Substitution: Conversion of the 3-carboxylic acid to a carboxamide is crucial for anticancer activity. The parent carboxylic acid shows minimal activity, while N-substituted amides exhibit significant cytotoxicity.

  • Aromatic Substituents on the Amide: The nature and position of substituents on the N-phenyl ring dramatically influence potency. Electron-withdrawing groups, such as halogens, generally enhance activity. A progression from a single fluoro to a single chloro, and further to a dichloro substitution (Compounds II, III, and IV) leads to a marked increase in potency against MCF-7 cells.

  • Substitution on the Quinoline Ring: The position of substituents on the quinoline core also plays a critical role. A comparison of compounds with a 4-chlorophenyl amide moiety reveals that a chloro-group at the 7-position (Compound VI) confers greater potency against A549 lung cancer cells than a chloro-group at the 6-position (Compound V) or an unsubstituted quinoline ring (Compound VII).

Experimental Protocols

Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxamide Derivatives

A general method for the synthesis of the title compounds involves a multi-step process:

  • Synthesis of Diethyl 2-(4-methoxyanilino)malonate: 4-methoxyaniline is reacted with diethyl malonate in the presence of a catalyst, such as iodine, under reflux.

  • Cyclization to Ethyl 2-hydroxy-6-methoxyquinoline-3-carboxylate: The resulting anilino-malonate is cyclized by heating in a high-boiling point solvent like diphenyl ether.

  • Hydrolysis to this compound: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

  • Amide Coupling: The carboxylic acid is coupled with a desired aniline derivative using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., EDC) in an appropriate solvent like dimethylformamide (DMF).

MTT Assay for Cell Viability

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the mechanism of action, the effect of the compounds on key signaling proteins can be assessed by Western blotting.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of ERK, Akt, and NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anticancer activity of quinoline derivatives is often associated with the modulation of critical cell signaling pathways that control cell proliferation, survival, and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate Quinoline Carboxylic Acid Start->Intermediate Final Amide Derivatives Intermediate->Final MTT MTT Assay (Cell Viability) Final->MTT Western Western Blot (Mechanism) MTT->Western IC50 IC50 Determination Western->IC50 SAR SAR Analysis IC50->SAR apoptosis_pathway Derivative 2-Hydroxyquinoline Derivative Bax Bax/Bak Activation Derivative->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis nfkb_pathway Derivative 2-Hydroxyquinoline Derivative IKK IKK Inhibition Derivative->IKK inhibits IkB IκB Phosphorylation (Inhibited) IKK->IkB NFkB_IkB NF-κB/IκB Complex (Cytoplasm) IkB->NFkB_IkB NFkB NF-κB Translocation to Nucleus (Blocked) NFkB_IkB->NFkB Gene Pro-survival Gene Transcription (Downregulated) NFkB->Gene

Unveiling the Potential of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid against similar quinoline-based compounds, exploring its potential advantages in key therapeutic areas. While direct comparative experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes findings from closely related analogues to project its potential performance and guide future research.

Executive Summary

This compound belongs to the quinoline carboxylic acid class of compounds, which has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial properties. The unique combination of a hydroxyl group at the 2-position and a methoxy group at the 6-position on the quinoline core is anticipated to confer distinct physicochemical and biological properties. These substitutions can influence the molecule's ability to interact with biological targets, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles compared to other quinoline derivatives.

Comparative Biological Activity: A Look at Quinoline-3-Carboxylic Acid Derivatives

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have shown significant promise as antiproliferative agents.[1] Studies on various substituted quinolines suggest that the nature and position of substituents on the quinoline ring play a crucial role in their anticancer activity. For instance, certain derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[2][3] The mechanism of action is often attributed to the inhibition of key cellular processes essential for tumor growth and survival.[4]

Table 1: Comparative Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylic acidMCF7Data not specified, but showed remarkable growth inhibition[2][3]
Quinoline-2-carboxylic acidHeLaData not specified, but showed significant cytotoxicity[2][3]
Quinoline-4-carboxylic acidMCF7Data not specified, but showed remarkable growth inhibition[2][3]
2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l)MCF-7, K562Micromolar inhibition[1]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (structurally related)NCI-H5220.0423[5]
Quinoline-3-carboxamide derivative (6b)MCF-75.069[6]

Note: This table includes data from closely related compounds to provide a comparative context due to the absence of specific data for this compound.

The presence of a hydroxyl group, such as in this compound, can potentially enhance interactions with target proteins through hydrogen bonding, a critical factor for potent biological activity. The methoxy group at the 6-position may influence the compound's lipophilicity and metabolic stability, which are key determinants of its pharmacokinetic profile.

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties.[2][3] Their mechanism of action is thought to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the downregulation of T-cell function.[7]

Table 2: Comparative Anti-inflammatory Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound/DerivativeAssayKey FindingsReference
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[2][3]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[2][3]
Substituted quinoline carboxylic acid ( CL 306 ,293)Adjuvant arthritis in ratsSuppressed inflammation and joint destruction at 1.5-3.0 mg/kg (oral, daily)[7]

The anti-inflammatory potential of this compound could be attributed to the modulation of inflammatory signaling pathways. The specific substitutions may enhance its ability to interfere with pro-inflammatory mediators.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8] Derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8]

Table 3: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxylic acid derivative with thioether quinoline (A9)Xanthomonas oryzae pv oryzae (Xoo)EC50 = 11.05[9][10]
Coumarin-3-carboxylic acid derivative with thioether quinoline (A9)Acidovorax citrulli (Aac)EC50 = 8.05[9][10]
6-methoxyquinoline-3-carbonitrile derivatives (general class)Various bacteria and fungiModerate activities reported[11]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal effective concentration) values are presented. Data is for structurally related compounds.

The 2-hydroxy and 6-methoxy groups in the target compound could enhance its antimicrobial efficacy by influencing its uptake by microbial cells or its interaction with microbial enzymes.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the evaluation of quinoline carboxylic acid derivatives.

Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through the modulation of various signaling pathways. The potential mechanisms of action for this compound are likely to be similar to those of other compounds in its class.

Anticancer Mechanism: Potential Inhibition of Pro-Survival Signaling

Many quinoline derivatives exhibit anticancer activity by interfering with signaling pathways that are crucial for cancer cell proliferation and survival. A plausible mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

anticancer_pathway Compound 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Kinase Protein Kinase (e.g., EGFR, CK2) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation->Apoptosis Suppresses

Caption: Potential anticancer mechanism of this compound.

Anti-inflammatory Mechanism: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives may be mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the expression of inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Mediators Pro-inflammatory Mediators (NO, Cytokines) NFkB->Mediators Induces Expression Compound 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Compound->NFkB Inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Antiproliferative Assays (e.g., MTT, SRB) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Data IC50 / MIC Determination Anticancer->Data AntiInflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Optimization Lead Optimization SAR->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 2-hydroxy and 6-methoxy substituents may confer advantages in terms of target interaction, potency, and pharmacokinetic properties.

To fully elucidate the potential of this compound, further research is imperative. The immediate next steps should focus on:

  • Synthesis and Characterization: Chemical synthesis and thorough characterization of this compound.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines, microbial strains, and in inflammatory models to determine its specific IC50 and MIC values.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the contribution of each functional group to its biological activity.

The insights gained from these studies will be crucial in validating the therapeutic potential of this compound and guiding its further development as a lead compound in drug discovery programs.

References

Confirming the Structure of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous confirmation of a molecule's chemical structure is a cornerstone of modern drug discovery and development. Any ambiguity in the structure of a potential therapeutic agent can lead to erroneous interpretations of biological data and significant setbacks in the development pipeline. For heterocyclic compounds such as quinoline derivatives, which form the backbone of many pharmaceuticals, precise structural elucidation is paramount. This guide provides a comparative overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively confirm the structure of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

Structural Confirmation via 2D NMR: A Comparative Analysis

The primary 2D NMR experiments crucial for structural elucidation are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Together, these techniques provide a comprehensive map of the proton-proton and proton-carbon connectivities within a molecule.

Table 1: Predicted 2D NMR Data for this compound

Proton (¹H) SignalPredicted ¹H Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C, long-range)
H-4~8.5H-5C-4C-2, C-3, C-4a, C-5
H-5~7.8H-4, H-7 (meta)C-5C-4, C-6, C-7, C-8a
H-7~7.2H-5, H-8C-7C-5, C-6, C-8, C-8a
H-8~7.5H-7C-8C-6, C-7, C-8a
OCH₃~3.9-C-OCH₃C-6
OHbroad--C-2, C-3
NHbroad--C-2, C-4, C-8a
COOHbroad--C-2, C-3, C-4

Table 2: 2D NMR Data for the Comparative Analyte: Quinoline-2-carboxylic acid

Proton (¹H) Signal¹H Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C, long-range)
H-38.30H-4C-3C-2, C-4, C-4a
H-48.20H-3C-4C-3, C-4a, C-5
H-58.15H-6C-5C-4, C-4a, C-6, C-7
H-67.75H-5, H-7C-6C-5, C-7, C-8
H-77.90H-6, H-8C-7C-5, C-6, C-8, C-8a
H-87.85H-7C-8C-4a, C-7, C-8a
COOH13.0-14.0--C-2, C-3

Analysis of Key Structural Features:

The key to confirming the structure of this compound and distinguishing it from other isomers lies in the long-range correlations observed in the HMBC spectrum. For instance, the proton at the H-4 position is expected to show a correlation to the carbon of the carboxylic acid (C-3), a correlation that would be absent in an isomer like 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid. Similarly, the protons of the methoxy group (OCH₃) would show a clear HMBC correlation to the C-6 carbon, confirming its position on the quinoline ring. The COSY spectrum would reveal the connectivity between the aromatic protons on the benzene ring portion of the molecule.

Experimental Protocols

A standardized protocol for acquiring 2D NMR data for quinoline carboxylic acid derivatives is outlined below.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration of 30-50 mg is recommended.

  • Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, NH, COOH).

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment should be performed to establish proton-proton coupling networks.

  • HSQC: A gradient-enhanced, sensitivity-enhanced HSQC experiment is used to identify one-bond proton-carbon correlations.

  • HMBC: A gradient-enhanced HMBC experiment should be acquired to determine long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay should be optimized to observe correlations over the expected range of J-couplings (typically 4-10 Hz).

3. Data Processing and Analysis:

  • The acquired 2D NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps typically include Fourier transformation, phase correction, and baseline correction.

  • The processed spectra are then analyzed to identify cross-peaks, which represent the correlations between nuclei. These correlations are used to piece together the molecular structure.

Workflow for 2D NMR-Based Structure Elucidation

The logical flow of using 2D NMR to confirm a chemical structure is depicted in the following diagram.

G A 1D ¹H NMR F Assign Proton Spin Systems A->F B 1D ¹³C NMR G Identify ¹JCH Correlations B->G C COSY C->F D HSQC D->G E HMBC H Identify Long-Range ⁿJCH Correlations E->H I Assemble Molecular Fragments F->I G->I H->I J Propose Structure I->J K Compare with Expected Structure J->K L Final Structure Confirmation K->L

Caption: Workflow for 2D NMR structure elucidation.

By systematically applying this workflow and comparing the acquired 2D NMR data with the expected correlations for a proposed structure, researchers can achieve unambiguous structural confirmation, a critical step in advancing drug development projects.

Lack of Publicly Available Data on the Biological Efficacy of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Prevents Direct Comparison with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals no published studies evaluating the direct biological or antimicrobial efficacy of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Consequently, a direct comparison of its performance against known antibiotics, as requested, cannot be compiled. The core requirement of providing supporting experimental data for such a comparison cannot be met due to the absence of this primary information in the public domain.

While the compound this compound is commercially available for research purposes, there is no evidence in peer-reviewed journals or scientific databases of its evaluation as an antimicrobial agent.[1][2][3][4]

Research into the antimicrobial properties of the broader quinoline class of compounds is extensive. Studies have shown that various derivatives of quinoline can exhibit significant antibacterial and antifungal activities.[5][6][7][8][9][10] For instance, certain novel 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated moderate activity against a range of bacteria and fungi.[5][6] Similarly, other research has highlighted the potential of different quinoline derivatives in combating antibiotic-resistant strains like MRSA and in disrupting bacterial biofilms.[8][9]

However, it is crucial to note that these findings pertain to structurally related but distinct molecules. The specific biological activity of a compound is highly dependent on its precise chemical structure, and the efficacy of these derivatives cannot be extrapolated to this compound without direct experimental evidence.

Without any data on the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or mechanism of action for this compound, any attempt to create a comparison guide with established antibiotics would be purely speculative and would not meet the required standards of scientific objectivity and data-supported analysis. Further research and publication of the biological activity of this compound are necessary before such a comparative analysis can be conducted.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, based on established safety data for quinoline derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Wear appropriate protective gloves to prevent skin contact.
Body Protection Wear protective clothing to prevent skin exposure. A lab coat is standard.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.

Experimental Protocol for Waste Collection and Storage:

  • Containerization: Place the waste this compound, including any contaminated materials, into a suitable, clearly labeled, and closed container.

  • Labeling: The label should prominently display the chemical name ("this compound"), any associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill Management:

In the event of a spill, follow these steps to ensure safe cleanup and disposal:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into a suitable container for disposal. For liquid spills, use an inert absorbent material (e.g., sand, silica gel, acid binder) to soak up the spill before transferring it to a disposal container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Environmental and Regulatory Considerations

It is crucial to prevent the release of this compound into the environment. Do not empty this chemical into drains or sewer systems, as it can be harmful to aquatic life with long-lasting effects. All disposal practices must comply with local, regional, and national hazardous waste regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation and Collection cluster_1 Spill or Contamination Event cluster_2 Final Disposal start Generation of this compound waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe container Place waste in a labeled, sealed container ppe->container storage Store in a cool, dry, ventilated area away from incompatibles container->storage disposal_facility Transfer to an approved hazardous waste disposal facility storage->disposal_facility spill Spill Occurs contain Contain the spill with inert absorbent material spill->contain collect Collect residue and contaminated materials contain->collect collect->container incineration Controlled incineration with flue gas scrubbing disposal_facility->incineration Preferred Method landfill Secure chemical landfill disposal_facility->landfill Alternative Method

Caption: Decision workflow for the safe disposal of this compound.

Personal protective equipment for handling 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to cause skin and serious eye irritation.[1] Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash potential.[1][2]To prevent serious eye irritation or injury from splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact and irritation.[1]
Skin and Body Laboratory coat. Consider additional protective clothing if extensive handling is expected.To protect skin from accidental exposure.
Respiratory Use in a well-ventilated area. A dust respirator should be used if dust generation is likely.[1]To avoid inhalation of irritating dust particles.

Operational Handling Plan

Safe handling practices are critical to minimize exposure and ensure a secure working environment.

Step 1: Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[1][4]

Step 2: Pre-Handling Checks

  • Ensure safety data sheets (SDS) for all chemicals are readily accessible.

  • Verify that an eyewash station and safety shower are unobstructed and functional.[5]

  • Confirm all personnel are trained on the specific hazards and handling procedures for this compound.

Step 3: Handling the Compound

  • Don all required PPE as specified in Table 1.

  • Wash hands thoroughly before and after handling.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize the creation of dust when handling the solid form.[4]

  • Keep the container tightly closed when not in use.[1]

Step 4: In Case of Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms develop.[7]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

Chemical Waste Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Management Protocol

Waste TypeCollection ProcedureContainer LabelingFinal Disposal
Solid Waste Collect in a designated, sealed container."Hazardous Waste", "this compound", "Irritant"Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Labware (e.g., gloves, wipes) Place in a sealed bag or container separate from general waste."Hazardous Waste", "Solid Waste Contaminated with this compound"Dispose of through a certified hazardous waste management company.
Aqueous Solutions Collect in a clearly labeled, sealed container. Do not dispose of down the drain.[8]"Hazardous Waste", "Aqueous Waste containing this compound"Treat as chemical waste and arrange for professional disposal.

Key Disposal Principles:

  • Segregation: Do not mix this waste with other incompatible chemical waste streams.[8]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added.[8]

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Handle in Hood Weigh/Handle in Hood Prepare Work Area->Weigh/Handle in Hood Perform Experiment Perform Experiment Weigh/Handle in Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Exposure Event Exposure Event Perform Experiment->Exposure Event Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Decontaminate Work Area Decontaminate Work Area Store in Designated Area->Decontaminate Work Area First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。